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  • Product: 2-(2,2-Dichlorocyclopropyl)acetonitrile
  • CAS: 5365-25-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(2,2-Dichlorocyclopropyl)acetonitrile (CAS 5365-25-3)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-(2,2-dichlorocyclopropyl)acetonitrile (CAS 5365-25-3), a functionally substituted cyclo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2,2-dichlorocyclopropyl)acetonitrile (CAS 5365-25-3), a functionally substituted cyclopropane with potential applications in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from analogous structures and established chemical principles to offer valuable insights into its properties, synthesis, and reactivity. The document is intended to serve as a foundational resource for researchers and professionals interested in the unique chemical space occupied by dichlorocyclopropyl derivatives.

Introduction

Functionally substituted cyclopropanes are a class of compounds that have garnered significant attention in medicinal chemistry and materials science.[1] The inherent ring strain of the cyclopropyl group can be leveraged for various synthetic transformations, and its incorporation into molecular architectures can impart unique conformational constraints and metabolic stability.[2] The presence of the gem-dichloro substitution on the cyclopropane ring, coupled with the versatile nitrile functionality, makes 2-(2,2-dichlorocyclopropyl)acetonitrile a molecule of considerable interest for the synthesis of novel chemical entities.

This guide will systematically explore the predicted physicochemical properties, a plausible synthetic approach, expected spectroscopic characteristics, and potential reactivity of this compound. Safety considerations based on related structures are also discussed to ensure responsible handling in a laboratory setting.

Physicochemical Properties

PropertyEstimated ValueBasis for Estimation
Molecular Formula C₅H₅Cl₂NCalculated
Molecular Weight 150.01 g/mol Calculated
Boiling Point ~180-200 °C (at atm. pressure)Extrapolated from (2,2-Dichlorocyclopropyl)benzene (b.p. 103 °C/10 mmHg) and the effect of the nitrile group.
Density ~1.2-1.3 g/mLBased on the density of (2,2-Dichlorocyclopropyl)benzene (1.208 g/mL).[3]
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetonitrile); likely insoluble in water.General solubility of non-polar alkanes and nitriles.[4]

Synthesis Methodology

The most logical and established method for the synthesis of 2-(2,2-dichlorocyclopropyl)acetonitrile is the dichlorocyclopropanation of allyl cyanide. This reaction proceeds via the in-situ generation of dichlorocarbene (:CCl₂) from a suitable precursor.

Reaction Principle: Dichlorocarbene Addition

Dichlorocarbene is a highly reactive intermediate that readily adds to the double bond of an alkene in a concerted fashion to form a dichlorocyclopropane.[5] A common and effective method for generating dichlorocarbene is the reaction of chloroform with a strong base, often under phase-transfer catalysis conditions.

Proposed Synthetic Protocol: Dichlorocyclopropanation of Allyl Cyanide

This protocol is adapted from the synthesis of (2,2-dichlorocyclopropyl)benzene.[6]

dot

Caption: Proposed workflow for the synthesis of 2-(2,2-Dichlorocyclopropyl)acetonitrile.

Step-by-Step Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add allyl cyanide, dichloromethane (as a solvent), chloroform, and a phase-transfer catalyst such as benzyltriethylammonium chloride (TEBA).

  • Base Addition: While stirring vigorously, slowly add a concentrated aqueous solution of sodium hydroxide. The reaction is exothermic and should be controlled.

  • Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Add water to dissolve the salts and separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane to recover any remaining product.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain 2-(2,2-dichlorocyclopropyl)acetonitrile.

Causality Behind Experimental Choices:

  • Phase-Transfer Catalyst: The use of a phase-transfer catalyst is crucial for bringing the hydroxide ions from the aqueous phase to the organic phase to react with chloroform and generate dichlorocarbene.

  • Vigorous Stirring: Ensures efficient mixing of the two phases, which is essential for the phase-transfer catalysis to be effective.

  • Vacuum Distillation: Due to the expectedly high boiling point of the product, purification by distillation under reduced pressure is necessary to prevent decomposition.

Spectroscopic Characterization (Predicted)

While experimental spectra for 2-(2,2-dichlorocyclopropyl)acetonitrile are not available, we can predict the key spectroscopic features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the diastereotopic nature of the methylene protons and the protons on the cyclopropane ring.

ProtonsPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
-CH₂-CN~2.5 - 2.8Doublet of doublets (dd)J ≈ 7-8 Hz (vicinal), J ≈ 16-18 Hz (geminal)
-CH- (cyclopropyl)~1.8 - 2.2Multiplet
-CH₂- (cyclopropyl)~1.2 - 1.7Multiplet

Note: The exact chemical shifts and coupling constants will be influenced by the solvent used. Data for acetonitrile in various deuterated solvents can be found in the literature.[7][8][9]

¹³C NMR Spectroscopy
CarbonPredicted Chemical Shift (ppm)
-C≡N~117 - 120
CCl₂~60 - 70
-CH- (cyclopropyl)~25 - 35
-CH₂-CN~15 - 25
-CH₂- (cyclopropyl)~10 - 20

Note: The chemical shift of the nitrile carbon is a characteristic feature.[8]

Infrared (IR) Spectroscopy
Functional GroupExpected Wavenumber (cm⁻¹)Intensity
C≡N stretch~2240 - 2260Medium
C-H stretch (alkyl)~2850 - 3000Medium to Strong
C-Cl stretch~650 - 850Strong

Note: The C≡N stretching frequency is a key diagnostic peak in the IR spectrum.[10][11]

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).

  • M⁺: m/z = 150 (for ²³⁵Cl)

  • [M+2]⁺: m/z = 152 (for one ³⁵Cl and one ³⁷Cl)

  • [M+4]⁺: m/z = 154 (for ²³⁷Cl)

The relative intensities of these peaks should be approximately 9:6:1. Fragmentation would likely involve the loss of chlorine atoms and the cyanomethyl group.

Reactivity Profile

The chemical reactivity of 2-(2,2-dichlorocyclopropyl)acetonitrile is dictated by its three main functional components: the dichlorocyclopropane ring, the nitrile group, and the acidic α-protons of the acetonitrile moiety.

dot

Caption: Predicted reactivity profile of 2-(2,2-Dichlorocyclopropyl)acetonitrile.

Reactions of the Nitrile Group

The nitrile group is a versatile functional group that can undergo a variety of transformations:

  • Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to the corresponding carboxylic acid, 2-(2,2-dichlorocyclopropyl)acetic acid, or the intermediate amide.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine, 2-(2,2-dichlorocyclopropyl)ethanamine.

  • Grignard and Organolithium Reagents: Addition of Grignard or organolithium reagents to the nitrile followed by hydrolysis yields ketones.

Reactions of the Dichlorocyclopropane Ring

The strained dichlorocyclopropane ring can undergo several characteristic reactions:

  • Ring Opening: Under thermal or solvolytic conditions, dichlorocyclopropanes can undergo ring-opening reactions.

  • Reductive Dechlorination: The chlorine atoms can be removed using various reducing agents, such as sodium in liquid ammonia or catalytic hydrogenation, to yield the corresponding cyclopropylacetonitrile.

Reactions Involving the α-Protons

The protons on the carbon adjacent to the nitrile group are acidic and can be removed by a strong base to form a carbanion. This nucleophilic carbanion can then be used in various carbon-carbon bond-forming reactions, such as alkylations.

Potential Applications

While specific applications for 2-(2,2-dichlorocyclopropyl)acetonitrile have not been extensively reported, its structure suggests several potential uses:

  • Pharmaceutical Intermediate: The cyclopropane motif is present in numerous approved drugs, and this compound could serve as a building block for the synthesis of novel therapeutic agents.[2]

  • Agrochemicals: Many insecticides and fungicides contain cyclopropane rings.[1]

  • Materials Science: The strained ring system and functional groups could be utilized in the synthesis of specialized polymers and materials.

Safety and Handling

No specific toxicity data is available for 2-(2,2-dichlorocyclopropyl)acetonitrile. Therefore, it should be handled with the caution appropriate for a novel chemical substance. The following precautions are recommended based on the hazards of related compounds:

  • General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Toxicity: Halogenated hydrocarbons and nitriles can be toxic. Avoid inhalation, ingestion, and skin contact.

  • Flammability: While not expected to be highly flammable, it should be kept away from open flames and sources of ignition.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

2-(2,2-Dichlorocyclopropyl)acetonitrile is a molecule with significant synthetic potential, bridging the chemistry of strained ring systems with the versatility of the nitrile functional group. Although direct experimental data is limited, this guide provides a solid foundation for its synthesis, characterization, and further exploration. As research into novel molecular scaffolds continues to expand, compounds like this will undoubtedly play a crucial role in the development of new medicines, materials, and agrochemicals.

References

  • Bagdasaryan, S.A. (2025). Functionally Substituted Cyclopropanes: Physiological Activity, Known Methods, and a New Promising Synthesis Methodology. Bulletin Of High Technology, 1(33), 62-70.
  • Talele, T. T. (2016). The cyclopropane ring in medicinal chemistry. Journal of medicinal chemistry, 59(19), 8712-8756.
  • Ebner, C., & Carreira, E. M. (2017). Cyclopropanation strategies in recent total syntheses. Chemical reviews, 117(18), 11651-11677.
  • Wipf, P., Skoda, E. M., & Mann, A. (2015). Conformational Restriction and Steric Hindrance in Medicinal Chemistry. In The Practice of Medicinal Chemistry (4th ed., pp. 279-299). Academic Press.
  • Patterson, D. M., Nazarova, L. A., Xie, B., Kamber, D. N., & Prescher, J. A. (2012). Functionalized cyclopropenes as bioorthogonal chemical reporters. Journal of the American Chemical Society, 134(45), 18638-18643.
  • Ferreira Batista, G. M., de Castro, P. P., Carpanez, A., & Amarante, G. W. (2019). gem‐Dichlorocyclopropanation of Dicarbonyl Derivatives. Chemistry–A European Journal, 25(72), 16569-16573.
  • Physical and Chemical Properties of Alkanes. (2025, November 18).
  • Dichlorocyclopropanation. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Physical Properties of Alkanes. (n.d.). BYJU'S. Retrieved February 13, 2026, from [Link]

  • Nomenclature and Physical Properties of Alkanes and Cycloalkanes. (n.d.). Maricopa Open Digital Press.
  • Physical Properties of Alkanes. (n.d.). Lumen Learning.
  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR chemical shifts of trace impurities: industrially preferred solvents used in process and green chemistry. Organic Process Research & Development, 20(4), 661-667.
  • How to Synthesize (2,2-Dichlorocyclopropyl)benzene and Its Application in the Preparation of Cycloprobeta. (2021, July 31). Guidechem.
  • ESI mass spectrum of the acetonitrile solution of 2a. m/z 315.9 peak... (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Physical Properties of Alkanes. (2025, December 28). Chemistry LibreTexts.
  • Acetonitrile. (n.d.). NIST WebBook. Retrieved February 13, 2026, from [Link]

  • Kobayashi, Y., et al. (1987). Preparation of 2-chlorobuta-1,3-dienes by dichlorocyclopropanation of allylsilanes followed by desilylation. Journal of the Chemical Society, Perkin Transactions 1, 2755-2761.
  • Benzene, 2,2-dichlorocyclopropyl-. (n.d.). NIST WebBook. Retrieved February 13, 2026, from [Link]

  • CN104909994A - Method for synthesizing ciprofibrate intermediate and the intermediate. (n.d.).
  • 2-(2,2-difluoro-1-methylcyclopropyl)acetonitrile. (n.d.). PubChemLite.
  • PRODUCT PRICE LIST | PPL- 47 | 2017. (2017). BioPharm Solutions.
  • A Concise Synthesis of 2-(2-Hydroxyphenyl)acetonitriles via the o-Quinone Methides Generated from 2-(1-Tosylalkyl)phenols. (2014, September 15). Chinese Journal of Chemistry, 32(9), 863-868.
  • NMR Solvent Data Chart. (n.d.).
  • Cyclopropylacetonitrile synthesis. (n.d.). ChemicalBook.
  • Advances in the Application of Acetonitrile in Organic Synthesis since 2018. (2023, April 16). Molecules, 28(8), 3469.
  • 2-(2-Chlorophenyl)acetonitrile. (n.d.). ChemicalBook.
  • LC-MS Grade Solvents and Reagents. (n.d.). Sigma-Aldrich.
  • Dereka, B., Lewis, N. H. C., Keim, J. H., & Tokmakoff, A. (2021). Characterization of Acetonitrile Isotopologues as Vibrational Probes of Electrolytes. The Journal of Physical Chemistry B, 125(49), 13536-13548.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
  • Acetonitrile 99.9% CAS 75-05-8. (n.d.). PanReac AppliChem.
  • 2-(2,3-Dichlorphenyl)-2-(guanidinylimino)acetonitrile. (2024, April 9). ChemBK.
  • Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023, December 1). Journal of Spectroscopy, 2023.
  • Acetonitrile. (2003, March 7). Lab Unlimited.
  • Acetonitrile, 2,2'-iminobis-. (n.d.). NIST WebBook.
  • NMR Solvent Chart. (n.d.). Emery Pharma.
  • (2,2-Dichlorocyclopropyl)benzene(2415-80-7)IR1. (n.d.). ChemicalBook.
  • Acetonitrile (75-05-8) IR Spectrum. (n.d.). ChemicalBook.
  • Stereoselective Hydroxyallylation of Cyclopropenes with Cyclopropanols via NHC Catalysis of Transient Organozinc Species. (n.d.). ChemRxiv.
  • Acid‐Catalyzed Ring Opening Reaction of Cyclopropyl Carbinols with Acetonitrile to Synthesize Amides. (2025, October 26).
  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2022, August 17). MDPI.
  • Regioselective and sequential reactivity of activated 2,5-diketopiperazines. (2009, July 15). PubMed.

Sources

Exploratory

The Enduring Reactivity and Therapeutic Potential of Gem-Dichlorocyclopropane Derivatives: A Technical Guide for Researchers

Abstract The gem-dichlorocyclopropane motif, a seemingly simple three-membered ring adorned with twin chlorine atoms, belies a rich and versatile chemistry that has captivated organic chemists for decades. This technical...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The gem-dichlorocyclopropane motif, a seemingly simple three-membered ring adorned with twin chlorine atoms, belies a rich and versatile chemistry that has captivated organic chemists for decades. This technical guide provides an in-depth exploration of the synthesis, reactivity, and burgeoning applications of these strained carbocycles, with a particular focus on their relevance to drug discovery and development. We will delve into the mechanistic underpinnings of their formation, navigate the diverse landscape of their chemical transformations, and illuminate their presence in commercially significant molecules. This document is intended to serve as a valuable resource for researchers and scientists, offering both foundational knowledge and practical insights to inspire further innovation in this exciting field.

Introduction: The Allure of the Strained Ring

The cyclopropane ring, the smallest of the carbocycles, is inherently strained due to the significant deviation of its bond angles from the ideal sp³ hybridization. The introduction of two chlorine atoms onto the same carbon atom, creating the gem-dichlorocyclopropane unit, further perturbs the electronic and steric environment of the ring. This unique combination of strain and functionality imparts a remarkable reactivity profile, making these compounds valuable synthetic intermediates.[1] From agrochemicals to pharmaceuticals, the gem-dichlorocyclopropane moiety has proven to be a critical building block, enabling the construction of complex molecular architectures with diverse biological activities. This guide will provide a comprehensive overview of the core aspects of gem-dichlorocyclopropane chemistry, empowering researchers to harness their synthetic potential.

Synthesis of Gem-Dichlorocyclopropane Derivatives: Taming the Dichlorocarbene

The cornerstone of gem-dichlorocyclopropane synthesis is the [2+1] cycloaddition of dichlorocarbene (:CCl₂) to an alkene. The primary challenge lies in the generation of this highly reactive and transient intermediate.

Dichlorocarbene Generation from Chloroform: The Makosza Reaction

The most prevalent and practical method for generating dichlorocarbene is the α-elimination of hydrogen chloride from chloroform using a strong base.[2] A significant advancement in this area was the development of phase-transfer catalysis (PTC), a technique pioneered by Mieczysław Mąkosza.[3] This method allows for the efficient generation of dichlorocarbene in a biphasic system, typically an aqueous solution of a strong base (like sodium hydroxide) and an organic phase containing the alkene and chloroform.[4]

Mechanism of Dichlorocarbene Generation under Phase-Transfer Catalysis:

  • Interfacial Deprotonation: The hydroxide ion from the aqueous phase deprotonates chloroform at the interface of the two phases, forming the trichloromethyl anion (CCl₃⁻).

  • Phase Transfer: A phase-transfer catalyst, typically a quaternary ammonium salt such as benzyltriethylammonium chloride (BTEAC), facilitates the transfer of the trichloromethyl anion from the aqueous interface into the organic phase.

  • α-Elimination: In the organic phase, the unstable trichloromethyl anion undergoes α-elimination, losing a chloride ion to generate the dichlorocarbene intermediate (:CCl₂).

  • Cycloaddition: The electrophilic dichlorocarbene then rapidly reacts with the alkene in the organic phase in a concerted [2+1] cycloaddition to form the gem-dichlorocyclopropane derivative.

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaOH NaOH Interface Interface NaOH->Interface OH⁻ CHCl3 CHCl₃ CHCl3->Interface CHCl₃ Alkene Alkene Product gem-Dichlorocyclopropane Alkene->Product PTC_anion Q⁺ ⁻CCl₃ Dichlorocarbene :CCl₂ PTC_anion->Dichlorocarbene α-Elimination (-Cl⁻) Dichlorocarbene->Product [2+1] Cycloaddition Interface->PTC_anion Deprotonation & Phase Transfer (Q⁺X⁻)

Figure 1: Generation of Dichlorocarbene via Phase-Transfer Catalysis.

Experimental Protocol: Dichlorocyclopropanation of Styrene using Phase-Transfer Catalysis [5][6]

  • Materials: Styrene, chloroform, 40% (w/w) aqueous sodium hydroxide, benzyltriethylammonium chloride (BTEAC), hexadecane (internal standard), and a suitable organic solvent (e.g., dichloromethane).

  • Procedure:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and dropping funnel, combine styrene, BTEAC, and hexadecane in the organic solvent.

    • With vigorous stirring (e.g., 500 rpm), add the 40% aqueous NaOH solution.

    • Slowly add chloroform to the reaction mixture at a controlled temperature (e.g., 40°C).

    • Monitor the reaction progress by gas chromatography by periodically taking samples from the organic layer and analyzing the disappearance of styrene.

    • Upon completion, stop the stirring and allow the phases to separate.

    • Separate the organic layer, wash with water and brine, and dry over an anhydrous drying agent (e.g., MgSO₄).

    • Remove the solvent under reduced pressure to obtain the crude product, 1,1-dichloro-2-phenylcyclopropane, which can be further purified by distillation or chromatography.

Alternative Methods for Dichlorocarbene Generation

While the PTC method is widely used, other techniques for generating dichlorocarbene exist, each with its own advantages and limitations:

  • Dichloromethyl(diaryl) Sulfonium Salts: These bench-stable reagents can generate dichlorocarbene under mild basic conditions, offering an alternative to the often harsh conditions of the PTC method.[2]

  • Thermal Decomposition of Sodium Trichloroacetate: This method involves the decarboxylation of sodium trichloroacetate at elevated temperatures to produce dichlorocarbene. However, the high temperatures required can limit its applicability to thermally sensitive substrates.

  • Reaction of Ethyl Trichloroacetate with Sodium Methoxide: This is another classical method for generating dichlorocarbene.

The Reactive Nature of Gem-Dichlorocyclopropanes: A Synthetic Playground

The inherent ring strain and the presence of the two chlorine atoms make gem-dichlorocyclopropanes versatile intermediates for a variety of chemical transformations.

Ring-Opening Reactions: From Cyclopropanes to Allenes

One of the most powerful transformations of gem-dichlorocyclopropanes is their conversion to allenes via the Doering-Moore-Skattebøl reaction .[7][8] This reaction involves the treatment of a gem-dihalocyclopropane with an organolithium reagent, typically methyllithium or butyllithium.

Mechanism of the Doering-Moore-Skattebøl Reaction:

  • Halogen-Metal Exchange: The organolithium reagent undergoes a halogen-metal exchange with one of the chlorine atoms on the cyclopropane ring, forming a lithiated chlorocyclopropane intermediate.

  • α-Elimination and Ring Opening: This intermediate is unstable and spontaneously eliminates lithium chloride. This elimination is concerted with the disrotatory ring-opening of the cyclopropylidene carbene to form the allene.

G Start gem-Dichlorocyclopropane Intermediate1 Lithiated Chlorocyclopropane Start->Intermediate1 + R-Li (Halogen-Metal Exchange) Intermediate2 Cyclopropylidene Carbene Intermediate1->Intermediate2 - LiCl (α-Elimination) Product Allene Intermediate2->Product Ring Opening

Figure 2: Mechanism of the Doering-Moore-Skattebøl Reaction.

Experimental Protocol: Synthesis of 1-Phenyl-1,2-propadiene from 1,1-Dichloro-2-phenylcyclopropane [9]

  • Materials: 1,1-Dichloro-2-phenylcyclopropane, methyllithium solution in diethyl ether, dry diethyl ether.

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 1,1-dichloro-2-phenylcyclopropane in dry diethyl ether and cool the solution to a low temperature (e.g., -78°C).

    • Slowly add a solution of methyllithium in diethyl ether to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for several hours.

    • Quench the reaction by the slow addition of water.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the resulting 1-phenyl-1,2-propadiene by distillation or chromatography.

Thermal and Acid-Catalyzed Rearrangements

Gem-dichlorocyclopropanes can undergo thermal rearrangements, often at high temperatures, to yield substituted chloroalkenes.[10] For example, the thermolysis of 1,1-dichloro-2-methylcyclopropane can lead to a mixture of dichlorobutenes.[11]

Acid-catalyzed ring-opening reactions of gem-dichlorocyclopropanes can also occur, leading to a variety of products depending on the reaction conditions and the substrate structure. These reactions often proceed through carbocationic intermediates, which can then be trapped by nucleophiles or undergo further rearrangements.

Applications in Drug Discovery and Agrochemicals: From Bench to Market

The unique structural and reactive properties of gem-dichlorocyclopropane derivatives have led to their incorporation into a range of commercially important molecules.

Agrochemicals: Protecting Crops with Precision

Two notable examples of agrochemicals containing the gem-dichlorocyclopropane moiety are the insecticide Cycloprothrin and the fungicide Carpropamid .

  • Cycloprothrin: This pyrethroid insecticide acts as a sodium channel modulator in insects, leading to paralysis and death.[2] Its synthesis involves the dichlorocyclopropanation of an appropriate alkene precursor.

  • Carpropamid: This fungicide is particularly effective against rice blast disease. Its mode of action involves the inhibition of melanin biosynthesis in the fungal pathogen, which is essential for the infection process.[2] The synthesis of Carpropamid also relies on the formation of a key gem-dichlorocyclopropane intermediate.

Pharmaceuticals: A Building Block for Bioactive Molecules

The gem-dichlorocyclopropane unit is also found in pharmaceutical agents, such as the lipid-lowering drug Ciprofibrate .

  • Ciprofibrate: This fibrate drug is used to treat hyperlipidemia. Its mechanism of action involves the activation of peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a key role in lipid metabolism.[12][13][14][15][16][17] The synthesis of Ciprofibrate involves the dichlorocyclopropanation of p-hydroxystyrene as a key step.[18][19][20]

Table 1: Selected Bioactive Gem-Dichlorocyclopropane Derivatives

CompoundClassApplication/Activity
Cycloprothrin Pyrethroid InsecticideSodium channel modulator for insect control.
Carpropamid FungicideMelanin biosynthesis inhibitor for rice blast control.
Ciprofibrate Fibrate DrugPPARα agonist for treating hyperlipidemia.
Derivatives of Fatty Esters -Potential as corrosion inhibitors and synthetic intermediates.[21][22]
Various Derivatives -Some have shown potential anticancer and DNA cleavage activities (gem-difluoro analogues).[23][24]

Conclusion and Future Outlook

The chemistry of gem-dichlorocyclopropane derivatives is a mature yet continually evolving field. The development of more efficient and milder synthetic methods, coupled with a deeper understanding of their complex reactivity, continues to expand their utility in organic synthesis. For researchers in drug discovery, the gem-dichlorocyclopropane moiety offers a rigid and sterically defined scaffold that can be used to probe protein-ligand interactions and develop novel therapeutic agents. As our ability to manipulate this strained ring system with greater precision grows, we can anticipate the emergence of new generations of agrochemicals, pharmaceuticals, and functional materials built upon this versatile chemical motif.

References

  • What is the mechanism of Ciprofibrate? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • What is Ciprofibrate used for? - Patsnap Synapse. (2024, June 14). Retrieved from [Link]

  • Synthetic method of ciprofibrate - CN103613498A - Google Patents.
  • Ciprofibrate therapy in patients with hypertriglyceridemia and low high density lipoprotein (HDL)-cholesterol: greater reduction of non-HDL cholesterol in subjects with excess body weight (The CIPROAMLAT study) - PMC. Retrieved from [Link]

  • Action of Ciprofibrate in Type IIB Hyperlipoproteinemia: Modulation of the Atherogenic Lipoprotein Phenotype and Stimulation of High-Density Lipoprotein-Mediated Cellular Cholesterol Efflux | The Journal of Clinical Endocrinology & Metabolism | Oxford Academic. Retrieved from [Link]

  • Dichlorocyclopropanation of - methyl styrene using phase-transfer Catalyst - A kinetic study. Retrieved from [Link]

  • CN105175250A - Novel ciprofibrate synthesis method - Google Patents.
  • CN104909994A - Method for synthesizing ciprofibrate intermediate and the intermediate - Google Patents.
  • Effects of ciprofibrate and fenofibrate on liver lipids and lipoprotein synthesis in normo- and hyperlipidemic rats - PubMed. Retrieved from [Link]

  • (PDF) Phase-transfer catalytic dichlorocyclopropanation of styrene under the influence of ultrasound conditions - A kinetic study - ResearchGate. Retrieved from [Link]

  • Mechanism of action of fibrates - PubMed. Retrieved from [Link]

  • Phase transfer catalysis: Kinetics and mechanism of hydroxide ion initiated dichlorocarbene addition to styrene catalysed by. Retrieved from [Link]

    • Thermal Rearrangements of Cyclopropanes and Cyclobutanes. Retrieved from [Link]

  • Synthesis of Gem-Dichlorocyclopropane Allylcarveol and Their Effect in Protecting Against Corrosion of Mild Steel in 1.0 M HCl - Analytical and Bioanalytical Electrochemistry. Retrieved from [Link]

  • Preparation and properties of gem-dichlorocyclopropane derivatives of long-chain fatty esters - PubMed. Retrieved from [Link]

  • Dichloromethyl(diaryl) Sulfonium Salts as gem-Dichlorocyclopropanation Reagents - PMC. Retrieved from [Link]

  • Selective Reduction of gem-Dichlorocyclopropane Derivatives | Request PDF. Retrieved from [Link]

  • Phase transfer catalysis in dichlorocarbene chemistry: Basic principles and specific features | Request PDF. Retrieved from [Link]

  • Enhanced mixing of biphasic liquid-liquid systems for the synthesis of gem-dihalocyclopropanes using packed bed reactors. Retrieved from [Link]

  • Skattebøl rearrangement - Wikipedia. Retrieved from [Link]

  • doering-moore-skatteboel-allene-synthesis. Retrieved from [Link]

  • Alkaline Alcoholysis of gem-Dichlorocyclopropane Derivatives | Request PDF. Retrieved from [Link]

  • 1,1-Dichloro-2-methylcyclopropane | C4H6Cl2 | CID 12571424 - PubChem. Retrieved from [Link]

  • Synthesis of Selectively gem-Difluorinated Molecules; Chiral gem-Difluorocyclopropanes via Chemo-Enzymatic Reaction and gem-Difluorinated Compounds via Radical Reaction - PubMed. Retrieved from [Link]

  • 1-Phenyl-1,2-cyclohexadiene: astoundingly high enantioselectivities on generation in a Doering-Moore-Skattebøl reaction and interception by activated olefins - PubMed. Retrieved from [Link]

  • Special Issue on “Anticancer Drugs Activity and Underlying Mechanisms” - MDPI. Retrieved from [Link]

  • Investigation of the asymmetric Doering-Moore-Skattebol synthesis of allenes and carbolithiation methodologies - ResearchGate. Retrieved from [Link]

  • Rearrangement Reactions of 1,1-Divinyl-2-phenylcyclopropanes - PMC. Retrieved from [Link]

  • ChemInform Abstract: gem-Dichloro(alkyl)cyclopropanes in Reactions with NOCl·2SO 3 : Synthesis of Alkyl-5-chloroisoxazoles. - ResearchGate. Retrieved from [Link]

  • REACTIONS OF SUBSTITUTED gem-DICHLOROCYCLOPROPANES WITH PHENOLS - Revue Roumaine de Chimie -. Retrieved from [Link]

  • Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis | Chemical Reviews - ACS Publications. Retrieved from [Link]

Sources

Foundational

The Gem-Dichlorocyclopropyl Moiety in Medicinal Chemistry: Synthesis, Stability, and Bioisosterism

Executive Summary The gem-dichlorocyclopropyl moiety represents a high-value pharmacophore in medicinal chemistry, offering a unique intersection of steric bulk, lipophilicity, and metabolic resistance. Unlike simple alk...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The gem-dichlorocyclopropyl moiety represents a high-value pharmacophore in medicinal chemistry, offering a unique intersection of steric bulk, lipophilicity, and metabolic resistance. Unlike simple alkyl chains or standard cyclopropanes, the 2,2-dichlorocyclopropyl unit acts as a robust bioisostere for gem-dimethyl groups and alkenes, providing a "metabolic shield" against cytochrome P450 oxidation while significantly altering the electronic landscape of the molecule.

This technical guide provides a comprehensive analysis of this moiety, focusing on its physicochemical rationale, validated synthetic protocols (Phase Transfer Catalysis), and its application in extending the half-life of bioactive compounds, exemplified by the lipid-lowering agent Ciprofibrate.

Physicochemical Properties & Pharmacological Rationale[1][2]

The utility of the gem-dichlorocyclopropyl group stems from three distinct physicochemical characteristics that differentiate it from non-halogenated analogues.

The "Chlorine Effect" and Lipophilicity

The introduction of two chlorine atoms on the cyclopropane ring dramatically increases lipophilicity (


) due to the high hydrophobicity of the C-Cl bond. This is critical for:
  • Membrane Permeability: Enhancing the passive transport of polar scaffolds across the blood-brain barrier (BBB) or gastrointestinal tract.

  • Sigma-Hole Interactions: The chlorine atoms can participate in halogen bonding (sigma-hole interactions) with carbonyl backbone oxygens or other nucleophilic residues in the target protein binding pocket, a feature absent in methyl-substituted analogues.

Bioisosterism and Conformational Constraint

The moiety serves as a bioisostere for two common structural motifs:

  • Alkenes: It mimics the planarity and electron density of a double bond but lacks the susceptibility to electrophilic addition or oxidative cleavage.

  • Gem-Dimethyl Groups: It provides similar steric bulk but with a "locked" conformation. The cyclopropane ring restricts the rotation of adjacent bonds, reducing the entropic penalty upon binding to a receptor.

Metabolic Stability (The Metabolic Shield)

One of the primary failures in drug development is rapid clearance via CYP450-mediated oxidation. Alkyl chains and exposed double bonds are "metabolic hotspots." The gem-dichlorocyclopropyl group effectively blocks these sites. The


-like character of the cyclopropane carbons, combined with the electron-withdrawing chlorines, deactivates the ring toward oxidative attack.
Data Visualization: SAR Logic Flow

SAR_Logic Moiety Gem-Dichlorocyclopropyl Moiety Lipo Increased Lipophilicity (+LogP) Moiety->Lipo Steric Steric Bulk & Conformational Lock Moiety->Steric Electronic Electronic Deactivation Moiety->Electronic Permeability Enhanced Membrane Permeability Lipo->Permeability Hydrophobic Effect Binding Reduced Entropic Penalty (Binding) Steric->Binding Rigidification Stability CYP450 Metabolic Resistance Electronic->Stability Prevents Oxidation

Caption: Causal relationship between the physicochemical properties of the dichlorocyclopropyl moiety and its pharmacological benefits.

Case Study: Ciprofibrate and the Fibrate Class

Ciprofibrate (2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid) stands as the canonical example of this moiety's successful application.

Structural Evolution

Early fibrates (e.g., Clofibrate) utilized simple ethyl esters or alkyl chains. While active, these were susceptible to rapid hydrolysis and oxidation.

  • Design Choice: In Ciprofibrate, the lipophilic tail was replaced with a gem-dichlorocyclopropyl group.

  • Result: This substitution provided a rigid, lipophilic anchor that fits the hydrophobic pocket of the PPAR

    
     receptor while resisting degradation.
    
Comparative Data: Stability and Potency

The following table illustrates the impact of the dichlorocyclopropyl substitution compared to a standard alkene or alkyl analog.

ParameterStandard Alkene AnalogCiprofibrate (gem-Cl2-Cyclopropyl)Impact
Metabolic Route Epoxidation (CYP450) -> DiolRing Intact (Excreted largely unchanged)High Stability
Half-Life (

)
~2-4 Hours~80 Hours (Human)Extended Duration
Lipophilicity ModerateHighImproved Distribution
Receptor Binding Flexible (High Entropy Cost)Rigid (Pre-organized)High Potency

Synthetic Accessibility: The Makosza Protocol

The synthesis of gem-dichlorocyclopropanes is a self-validating protocol relying on the generation of dichlorocarbene (:CCl2) . The most robust method for medicinal chemistry applications is Phase Transfer Catalysis (PTC) , pioneered by M. Makosza.

Mechanism of Action
  • Deprotonation: Concentrated aqueous NaOH deprotonates chloroform (

    
    ) at the interface to form the trichloromethyl anion (
    
    
    
    ).
  • Carbene Formation: The anion loses a chloride ion to form the highly reactive singlet dichlorocarbene (:CCl2).

  • Cycloaddition: The carbene adds to the alkene substrate in a concerted, stereospecific manner (retention of configuration).

Experimental Protocol (Standardized)

Objective: Synthesis of a gem-dichlorocyclopropane from a terminal alkene.

Reagents:

  • Substrate: 1.0 eq (Alkene)

  • Solvent/Reagent: Chloroform (

    
    ) - Excess (acts as solvent and reagent)
    
  • Base: 50% Aqueous NaOH (10.0 eq)

  • Catalyst: TEBA (Triethylbenzylammonium chloride) - 1-2 mol%

Step-by-Step Workflow:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the alkene (10 mmol) and TEBA (0.1 mmol) in chloroform (20 mL).

  • Initiation: Add the 50% NaOH solution (10 mL) in a single portion. Note: The reaction is biphasic.

  • Reaction: Vigorously stir the mixture at 40-50°C. Vigorous stirring is critical to maximize the interfacial surface area.

  • Monitoring: Monitor via TLC or GC-MS. The reaction typically completes in 2-6 hours.

  • Quench & Workup: Pour the mixture into ice water (100 mL). Extract with Dichloromethane (DCM) (3 x 30 mL).

  • Purification: Wash organic layers with brine, dry over

    
    , and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc).
    

Safety Note: Dichlorocarbene is reactive. Chloroform is a suspected carcinogen. Perform all operations in a fume hood.

Data Visualization: Synthetic Pathway

Synthesis_Flow CHCl3 Chloroform (CHCl3) Interface Interface: [CCl3]- Formation CHCl3->Interface NaOH 50% NaOH (aq) NaOH->Interface TEBA Cat: TEBA (PTC) TEBA->Interface Carbene Active Species: :CCl2 (Dichlorocarbene) Interface->Carbene -Cl (alpha-elimination) Product Product: gem-Dichlorocyclopropane Carbene->Product + Alkene (Cycloaddition) Alkene Substrate: Alkene Alkene->Product

Caption: Phase Transfer Catalysis (PTC) pathway for generating dichlorocarbene and subsequent cycloaddition.

Advanced Applications: Scaffold Hopping

Beyond its role as a stable pharmacophore, the gem-dichlorocyclopropyl moiety serves as a versatile synthetic intermediate for "scaffold hopping"—transforming the ring into other bioactive heterocycles.

  • Ring Expansion to Heterocycles: Under thermal or Lewis acid conditions, the ring can open to form allylic cations, which can be trapped by nucleophiles to form chloroisoxazoles or chloropyrazoles . This allows medicinal chemists to start with a dichlorocyclopropyl library and divergently synthesize heterocyclic derivatives if the primary scaffold shows liability.

References

  • Makosza, M., & Wawrzyniewicz, M. (1969). Reactions of organic anions. XXIV. Catalytic method for preparation of dichlorocyclopropane derivatives in aqueous medium.[1][2][3] Tetrahedron Letters, 10(53), 4659-4662. Link

  • PubChem. (n.d.).[4] Ciprofibrate (CID 2763).[4] National Library of Medicine. Retrieved February 13, 2026. Link

  • Fedoryński, M. (2006). Syntheses of gem-dihalocyclopropanes and their use in organic synthesis. Chemical Reviews, 103(4), 1099-1132.[5] Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Context: Bioisosterism and metabolic stability strategies). Link

  • Słoczyńska, K., et al. (2019).[6] Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(4), 345-361. Link

Sources

Protocols & Analytical Methods

Method

Hydrolysis of 2-(2,2-Dichlorocyclopropyl)acetonitrile to 2-(2,2-Dichlorocyclopropyl)acetic Acid: An Application and Protocol Guide

Introduction 2-(2,2-Dichlorocyclopropyl)acetic acid is a valuable building block in organic synthesis, finding applications in the development of novel pharmaceuticals and agrochemicals. The gem-dichlorocyclopropane moti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(2,2-Dichlorocyclopropyl)acetic acid is a valuable building block in organic synthesis, finding applications in the development of novel pharmaceuticals and agrochemicals. The gem-dichlorocyclopropane motif imparts unique conformational constraints and electronic properties, making it a desirable scaffold for probing biological activity. The synthesis of this carboxylic acid typically proceeds through the hydrolysis of its corresponding nitrile precursor, 2-(2,2-dichlorocyclopropyl)acetonitrile. However, this transformation is not without its challenges. The strained dichlorocyclopropane ring is susceptible to degradation under the harsh conditions often employed for nitrile hydrolysis. This guide provides a comprehensive overview of the key considerations and detailed protocols for the successful conversion of 2-(2,2-dichlorocyclopropyl)acetonitrile to the desired carboxylic acid, with a focus on preserving the integrity of the cyclopropane ring.

Mechanistic Considerations and Strategic Approach

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic chemistry that can be achieved under acidic, basic, or enzymatic conditions.[1][2] The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid.[3]

Given the potential lability of the dichlorocyclopropane ring, particularly its susceptibility to ring-opening under strong nucleophilic or acidic conditions, a careful selection of the hydrolysis method is paramount. While traditional methods involving concentrated acids or bases at high temperatures are effective for many nitriles, they pose a significant risk of cleaving the three-membered ring in our substrate.[4] Therefore, this guide will focus on milder approaches that balance reactivity with the preservation of the sensitive cyclopropyl moiety.

We will explore three primary strategies:

  • Optimized Basic Hydrolysis: A carefully controlled basic hydrolysis can be effective. By moderating temperature and reactant concentrations, it is possible to achieve complete hydrolysis of the nitrile while minimizing side reactions.

  • Mild Acidic Hydrolysis: While strong acids can be detrimental, certain milder acidic conditions or biphasic systems can promote hydrolysis with reduced risk of ring degradation.

  • Enzymatic Hydrolysis: Biocatalysis offers an exceptionally mild and selective alternative. Enzymes such as nitrilases can directly convert nitriles to carboxylic acids in aqueous media at neutral pH and ambient temperature, making this an attractive option for sensitive substrates.[5][6][7][8][9]

Recommended Protocols

Protocol 1: Optimized Basic Hydrolysis

This protocol employs a biphasic system with a phase-transfer catalyst (PTC). The PTC facilitates the transfer of the hydroxide ion from the aqueous phase to the organic phase, allowing the reaction to proceed at a lower temperature and with a lower concentration of the base in the organic phase, thus minimizing degradation of the dichlorocyclopropane ring.

Materials:

  • 2-(2,2-Dichlorocyclopropyl)acetonitrile

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB) or other suitable PTC

  • Toluene

  • Deionized water

  • Hydrochloric acid (HCl), concentrated and 1 M

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(2,2-dichlorocyclopropyl)acetonitrile (1.0 eq) in toluene (10 volumes).

  • Aqueous Base Preparation: In a separate beaker, prepare a 20% (w/v) aqueous solution of sodium hydroxide.

  • Addition of Reagents: To the stirred solution of the nitrile, add the aqueous sodium hydroxide solution (5.0 eq of NaOH) and tetrabutylammonium bromide (0.1 eq).

  • Reaction: Heat the biphasic mixture to 60-70 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS. The reaction is complete when the starting nitrile is no longer detectable.

  • Workup:

    • Cool the reaction mixture to room temperature and separate the aqueous and organic layers.

    • Wash the organic layer with water (2 x 5 volumes).

    • Combine the aqueous layers and cool in an ice bath.

    • Carefully acidify the combined aqueous layers to pH 1-2 with concentrated hydrochloric acid. A white precipitate of the carboxylic acid should form.

    • Extract the acidified aqueous layer with diethyl ether or ethyl acetate (3 x 10 volumes).

  • Isolation and Purification:

    • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-(2,2-dichlorocyclopropyl)acetic acid.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.[10][11][12][13]

Causality Behind Experimental Choices:

  • The use of a biphasic system and a phase-transfer catalyst allows for a lower reaction temperature and localized concentration of the hydroxide ion, which are crucial for preventing the decomposition of the dichlorocyclopropane ring.

  • Vigorous stirring is essential to ensure efficient mixing of the two phases and facilitate the phase-transfer catalysis.

  • Acidification of the aqueous layer protonates the carboxylate salt, causing the free carboxylic acid to precipitate or be extracted into an organic solvent.

Protocol 2: Enzymatic Hydrolysis using a Nitrilase

This protocol offers the mildest conditions for the hydrolysis and is highly recommended for maximizing the yield of the desired product without compromising the dichlorocyclopropane ring.

Materials:

  • 2-(2,2-Dichlorocyclopropyl)acetonitrile

  • Immobilized nitrilase enzyme (commercially available or prepared in-house)

  • Phosphate buffer (pH 7.0)

  • Ethyl acetate

  • Hydrochloric acid (1 M)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a temperature-controlled shaker flask, prepare a suspension of 2-(2,2-dichlorocyclopropyl)acetonitrile (1.0 eq) in phosphate buffer (pH 7.0, 20 volumes).

  • Enzyme Addition: Add the immobilized nitrilase (typically 1-10% w/w of the substrate) to the suspension.

  • Reaction: Shake the mixture at a constant temperature (typically 25-37 °C) for 24-72 hours. Monitor the reaction progress by HPLC or GC-MS.

  • Workup:

    • Filter off the immobilized enzyme. The enzyme can often be washed and reused.

    • Cool the filtrate in an ice bath and acidify to pH 2-3 with 1 M HCl.

    • Extract the acidified solution with ethyl acetate (3 x 10 volumes).

  • Isolation and Purification:

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

    • Filter and concentrate under reduced pressure to afford the crude carboxylic acid.

    • Purify by recrystallization or column chromatography as described in Protocol 1.

Causality Behind Experimental Choices:

  • The use of a buffered aqueous solution at neutral pH and ambient temperature provides an environment that is gentle on the sensitive dichlorocyclopropane ring.

  • Immobilized enzymes are preferred as they can be easily recovered and reused, making the process more cost-effective and sustainable.[7]

  • The reaction time may be longer than chemical methods, but the high selectivity and yield often compensate for this.

Analytical Characterization

The successful synthesis of 2-(2,2-dichlorocyclopropyl)acetic acid should be confirmed by a combination of spectroscopic techniques.

TechniqueExpected Observations
¹H NMR The spectrum should show characteristic signals for the cyclopropyl protons and the methylene protons adjacent to the carbonyl group. The carboxylic acid proton will appear as a broad singlet, typically downfield (>10 ppm).
¹³C NMR The spectrum will display a signal for the carbonyl carbon in the range of 170-180 ppm.[14][15][16][17][18] Signals for the cyclopropyl and methylene carbons will also be present.
IR Spectroscopy A broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong C=O stretching band around 1700-1725 cm⁻¹ are characteristic of a carboxylic acid.[19][20][21][22]
Mass Spectrometry The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the two chlorine atoms.

Workflow and Mechanism Diagrams

Hydrolysis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A 2-(2,2-Dichlorocyclopropyl)acetonitrile B Hydrolysis (Basic or Enzymatic) A->B Reaction C Crude 2-(2,2-Dichlorocyclopropyl)acetic acid B->C Workup D Recrystallization or Column Chromatography C->D E Pure 2-(2,2-Dichlorocyclopropyl)acetic acid D->E F NMR, IR, MS E->F Characterization

Caption: Experimental workflow for the synthesis and purification of 2-(2,2-dichlorocyclopropyl)acetic acid.

Basic_Hydrolysis_Mechanism Nitrile Nitrile Imidate Imidate Nitrile->Imidate OH⁻ Amide Amide Imidate->Amide H₂O Tetrahedral Intermediate Tetrahedral Intermediate Amide->Tetrahedral Intermediate OH⁻ Carboxylate Carboxylate Tetrahedral Intermediate->Carboxylate -NH₂ Carboxylic Acid Carboxylic Acid Carboxylate->Carboxylic Acid H₃O⁺

Caption: Simplified mechanism of base-catalyzed nitrile hydrolysis.

Conclusion

The hydrolysis of 2-(2,2-dichlorocyclopropyl)acetonitrile to its corresponding carboxylic acid requires a strategic approach to avoid the degradation of the sensitive dichlorocyclopropane ring. While traditional harsh hydrolysis conditions should be avoided, both optimized basic hydrolysis using phase-transfer catalysis and enzymatic hydrolysis with nitrilases present viable and effective methods. The choice of protocol will depend on the available resources and the desired scale of the reaction. Enzymatic hydrolysis is particularly advantageous for its mildness and high selectivity. Careful monitoring of the reaction and appropriate purification techniques are essential for obtaining the target compound in high purity.

References

  • McCarroll, A. J., & Walton, J. C. (2000). Mild hydrolysis of a sensitive nitrile using sodium peroxide. J. Chem. Soc., Perkin Trans. 2, 2399. [URL: http://www.chemspider.com/SyntheticPage.aspx?id=393]
  • Organic Reactions. (n.d.). Nitrile to Acid - Common Conditions. organic-reaction.com. [URL: https://organic-reaction.com/hydrolysis/nitrile-to-acid-common-conditions/]
  • Martínková, L., & Veselá, A. B. (2012). Biocatalytic Hydrolysis of Nitriles. In Science of Synthesis: Biocatalysis in Organic Synthesis 1 (Vol. 1, p. 339). Georg Thieme Verlag. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/sos-SD-201-00339]
  • Organic Synthesis. (n.d.). Hydrolysis of Nitriles. orgsyn.org. [URL: https://www.orgsyn.org/demo.aspx?prep=CV4P0263]
  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [URL: https://www.organicchemistrytutor.com/topic/hydrolysis-of-nitriles/]
  • Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. [URL: https://www.youtube.
  • Chemical Synthesis Database. (n.d.). (2,2-dichloro-1-methylcyclopropyl)acetic acid. [URL: https://www.chemsynthesis.com/base/chemical-structure-27357.html]
  • Ohta, H. (1996). Stereochemistry of Enzymatic Hydrolysis of Nitriles. CHIMIA International Journal for Chemistry, 50(7), 434-437. [URL: https://chimia.ch/chimia/article/view/1996_434]
  • Dongguk University. (2024, January 2). Nitrile hydrolyzing enzymes: Immobilization and potential applications. [URL: https://research.dongguk.
  • Google Patents. (n.d.). CN105152925A - Synthesis method of ciprofibrate. [URL: https://patents.google.
  • PubChemLite. (n.d.). 2-(2,2-dichlorocyclopropyl)acetic acid. [URL: https://pubchemlite.org/compound/2-(2_2-dichlorocyclopropyl)acetic_acid]
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [URL: https://www.lookchem.
  • Kroutil, W., & Gotor-Fernández, V. (2021). Rationalizing the Unprecedented Stereochemistry of an Enzymatic Nitrile Synthesis through a Combined Computational and Experimental Approach. Angewandte Chemie International Edition, 60(35), 19162-19169. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8457005/]
  • Kharchouf, S., & Ansari, A. (2022). Synthesis of Gem-Dichlorocyclopropane Allylcarveol and Their Effect in Protecting Against Corrosion of Mild Steel in 1.0 M HCl. Analytical and Bioanalytical Electrochemistry, 14(7), 649-666. [URL: https://www.abechem.com/article_150239.html]
  • ResearchGate. (n.d.). Scheme 1. Two pathways of the enzymatic hydrolysis of nitriles to carboxylic acids. [URL: https://www.researchgate.net/figure/Scheme-1-Two-pathways-of-the-enzymatic-hydrolysis-of-nitriles-to-carboxylic-acids_fig1_328323673]
  • Office of Scientific and Technical Information. (n.d.). Decomposition of Select Volatile Organic Compounds by Caustic Hydrolysis for Effluent Management Facility. [URL: https://www.osti.gov/servlets/purl/1528286]
  • University of Calgary. (n.d.). 13C Chemical Shift Table. [URL: https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch13/ch13-nmr-c.html]
  • Spectral Database for Organic Compounds, SDBS. (n.d.). 13C NMR 100 MHz Acetic Acid-d4. [URL: https://sdbs.db.aist.go.jp/sdbs/cgi-bin/direct_frame_top.cgi]
  • Spectral Database for Organic Compounds, SDBS. (n.d.). 3 13C NMR 100 MHz Acetic Acid-d4. [URL: https://sdbs.db.aist.go.jp/sdbs/cgi-bin/direct_frame_top.cgi]
  • Brady, D., Beeton, A., Zeevaart, J., Kgaje, C., van Rantwijk, F., & Sheldon, R. A. (2004). Green chemistry: highly selective biocatalytic hydrolysis of nitrile compounds. South African Journal of Science, 100(3), 167-170. [URL: https://sajs.co.za/article/view/282]
  • Clark, J. (n.d.). Hydrolysing nitriles. Chemguide. [URL: https://www.chemguide.co.uk/organicprops/nitriles/hydrolysis.html]
  • YouTube. (2023, June 9). Stability of gem diol depends on (a) Steric hindrance (b) Presence of -i group on gem diol carbon [Video]. [URL: https://www.youtube.
  • ResearchGate. (n.d.). Selective Reduction of gem-Dichlorocyclopropane Derivatives. [URL: https://www.researchgate.
  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [URL: https://www.chemistrysteps.com/nitrile-hydrolysis-to-carboxylic-acid/]
  • Chemistry Stack Exchange. (2016, January 1). Why are geminal diols unstable? [Duplicate]. [URL: https://chemistry.stackexchange.com/questions/46881/why-are-geminal-diols-unstable]
  • Zou, B., et al. (2023). Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties. Chemical Science, 14(1), 133-140. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/sc/d2sc05597a]
  • PubMed. (2024, July 15). Nucleophilic hydrolysis of dichloroacetonitrile and trichloroacetonitrile disinfection byproducts by peroxymonosulfate: Kinetics and mechanisms. [URL: https://pubmed.ncbi.nlm.nih.gov/39019182/]
  • Organic Syntheses. (n.d.). Water-Free Selective Hydrolysis of Nitriles to Amides. orgsyn.org. [URL: http://www.orgsyn.org/demo.aspx?prep=v84p0001]
  • NIST WebBook. (n.d.). Benzene, 2,2-dichlorocyclopropyl-. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C2415807&Type=IR-SPEC&Index=1]
  • Zou, B., et al. (2023). Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9831149/]
  • Infinity Learn. (n.d.). Hydrolysis of acetonitrile in acidic medium gives. [URL: https://infinitylearn.com/doubts/hydrolysis-of-acetonitrile-in-acidic-medium-gives-a-hcooh-b-ch3nc-c-ch3cooh-d-ch3conh2-6804791]
  • The Journal of Organic Chemistry. (2007). Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. [URL: https://pubs.acs.org/doi/10.1021/jo070453d]
  • Guidechem. (n.d.). How to Synthesize (2,2-Dichlorocyclopropyl)benzene and Its Application in the Preparation of Cycloprobeta. [URL: https://www.guidechem.
  • MDPI. (2020). Biochemical Production and Separation of Carboxylic Acids for Biorefinery Applications. [URL: https://www.mdpi.com/2311-5637/6/3/43]
  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. [URL: https://www.teledyneisco.com/en-us/liquidChromatography/Chromatography%20Documents/Application%20Notes/RediSep%20C-18%20Reversed%20Phase%20Column%20Purification%20of%20Carboxylic%20Acids%20App%20Note.pdf]
  • Vedantu. (n.d.). Acetonitrile on acidic hydrolysis gives. [URL: https://www.vedantu.com/question-answer/acetonitrile-on-acidic-hydrolysis-gives-a-hcooh-b-ch3nc-class-12-chemistry-cbse-60d5a0a3e3a2e317f26188b7]
  • ECHEMI. (n.d.). Mechanism for basic hydrolysis of α-chloronitrile to ketone? [URL: https://www.echemi.com/community/mechanism-for-basic-hydrolysis-of-chloronitrile-to-ketone_thread_53166.html]
  • Zou, B., et al. (2023). Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2023/sc/d2sc05597a]
  • NIST WebBook. (n.d.). Acetic acid. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C64197&Type=IR-SPEC&Index=1]
  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. orgsyn.org. [URL: http://www.orgsyn.org/demo.aspx?prep=CV7P0093]
  • ResearchGate. (2013, September 20). How can I purify carboxylic acid? [URL: https://www.researchgate.net/post/How_can_I_purify_carboxylic_acid]
  • Google Patents. (n.d.). CN104909994A - Method for synthesizing ciprofibrate intermediate and the intermediate. [URL: https://patents.google.
  • ChemicalBook. (n.d.). Acetic acid(64-19-7) 13C NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/64-19-7_13cnmr.htm]
  • Cambridge Isotope Laboratories. (n.d.). Acetic acid (2-¹³C, 99%). [URL: https://www.isotope.com/products/clm-318]
  • NIST WebBook. (n.d.). Propanoic acid, 2,2-dichloro-. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C75990&Type=IR-SPEC&Index=1]
  • ResearchGate. (2023, March 23). Process design for the production of 2,4-dichlorophenoxyacetic acid. [URL: https://www.researchgate.net/publication/369502802_Process_design_for_the_production_of_24-dichlorophenoxyacetic_acid]
  • NIST WebBook. (n.d.). Acetic acid, (2,4-dichlorophenoxy)-,2-octyl ester. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C1928434&Type=IR-SPEC&Index=1]

Sources

Application

Application Notes and Protocols for the Reduction of 2-(2,2-Dichlorocyclopropyl)acetonitrile to Primary Amines

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Navigating the Synthesis of a Key Building Block The primary amine, 2-(2,2-dichlorocycloprop...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Navigating the Synthesis of a Key Building Block

The primary amine, 2-(2,2-dichlorocyclopropyl)ethanamine, represents a valuable synthetic intermediate in the development of novel agrochemicals and pharmaceuticals. Its unique structural motif, combining a strained cyclopropane ring with geminal dichloro substitution, imparts specific conformational constraints and electronic properties that are of significant interest in medicinal chemistry. The conversion of the readily accessible 2-(2,2-dichlorocyclopropyl)acetonitrile to this target primary amine is a critical transformation, yet one that presents notable synthetic challenges. The primary obstacle lies in the chemoselective reduction of the nitrile functional group in the presence of the potentially reactive dichlorocyclopropyl moiety. This guide provides a comprehensive overview of the available reductive methodologies, detailing the underlying chemical principles, and offers field-proven protocols to enable researchers to successfully and safely navigate this synthesis.

Understanding the Core Challenge: Chemoselectivity

The primary challenge in the reduction of 2-(2,2-dichlorocyclopropyl)acetonitrile is the potential for unwanted side reactions involving the dichlorocyclopropane ring. This moiety, while generally stable, can be susceptible to reduction or rearrangement under harsh conditions. Strong reducing agents, such as lithium aluminum hydride (LAH), have been reported to reduce gem-dihalocyclopropanes to monohalogenated or even fully reduced cyclopropanes. Therefore, the choice of reducing agent and the fine-tuning of reaction conditions are paramount to achieving the desired chemoselectivity. This application note will explore three main strategies for this transformation:

  • Complex Metal Hydride Reduction: Utilizing powerful reducing agents like Lithium Aluminum Hydride (LAH).

  • Borane-Mediated Reduction: Employing borane complexes such as Borane-Tetrahydrofuran (BH3·THF) or Borane-Dimethyl Sulfide (BH3·SMe2).

  • Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst, such as Raney® Nickel or Palladium on Carbon (Pd/C).

Each of these methods will be discussed in detail, with a focus on maximizing the yield of the desired primary amine while preserving the integrity of the dichlorocyclopropyl group.

Method 1: Complex Metal Hydride Reduction with Lithium Aluminum Hydride (LAH)

Lithium aluminum hydride is a potent reducing agent capable of readily converting nitriles to primary amines.[1][2][3][4] However, its high reactivity necessitates careful control of the reaction conditions to avoid over-reduction of the dichlorocyclopropyl group.

Causality of Experimental Choices:

The use of LAH is predicated on its efficiency in nitrile reduction. The key to a successful outcome lies in maintaining a low reaction temperature to temper the reactivity of the hydride and minimize side reactions. The choice of an ethereal solvent like anhydrous tetrahydrofuran (THF) is crucial as it is inert to LAH and effectively solvates the reagent. The work-up procedure is designed to safely quench the excess LAH and precipitate the aluminum salts, allowing for the isolation of the free amine.

Experimental Protocol: LAH Reduction

Materials:

  • 2-(2,2-Dichlorocyclopropyl)acetonitrile

  • Lithium Aluminum Hydride (LAH)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% w/v Sodium Hydroxide solution

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Ethyl Acetate

  • Celite®

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a dry, three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser.

  • Reagent Addition: Suspend Lithium Aluminum Hydride (1.5 equivalents) in anhydrous THF (10 volumes relative to the nitrile) and cool the mixture to 0 °C in an ice bath.

  • Substrate Addition: Dissolve 2-(2,2-dichlorocyclopropyl)acetonitrile (1 equivalent) in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up (Fieser Method): [5] Cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following, allowing for vigorous gas evolution to subside between each addition:

    • Deionized water (X mL, where X is the mass of LAH in grams).

    • 15% aqueous Sodium Hydroxide (X mL).

    • Deionized water (3X mL).

  • Isolation: Stir the resulting granular precipitate at room temperature for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Purification: Combine the organic filtrates, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(2,2-dichlorocyclopropyl)ethanamine. Further purification can be achieved by distillation under reduced pressure or by column chromatography.

Data Presentation: LAH Reduction Parameters
ParameterRecommended ConditionRationale
Reducing Agent Lithium Aluminum Hydride (LAH)Powerful reagent for nitrile reduction.
Stoichiometry 1.5 equivalents of LAHEnsures complete conversion of the nitrile.
Solvent Anhydrous Tetrahydrofuran (THF)Inert solvent that effectively solvates LAH.
Temperature 0 °C to Room TemperatureControls reactivity to enhance chemoselectivity.
Work-up Fieser MethodSafely quenches excess LAH and facilitates product isolation.
Visualization: LAH Reduction Workflow

LAH_Reduction_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Setup Inert Atmosphere Flask Setup LAH_Suspension Suspend LAH in Anhydrous THF at 0°C Setup->LAH_Suspension Nitrile_Addition Add Nitrile Solution Dropwise at 0°C LAH_Suspension->Nitrile_Addition Reaction_Stir Stir at RT (4-6h) Nitrile_Addition->Reaction_Stir Cooling Cool to 0°C Reaction_Stir->Cooling Quenching Sequential Addition: 1. Water 2. 15% NaOH 3. Water Cooling->Quenching Stirring Stir at RT (30 min) Quenching->Stirring Filtration Filter through Celite® Stirring->Filtration Extraction Wash Filtrate with Brine Filtration->Extraction Drying Dry over Na2SO4 Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Final_Purification Distillation or Chromatography Concentration->Final_Purification

Caption: Workflow for the LAH reduction of 2-(2,2-Dichlorocyclopropyl)acetonitrile.

Method 2: Borane-Mediated Reduction

Borane complexes, such as borane-tetrahydrofuran (BH3·THF) and borane-dimethyl sulfide (BH3·SMe2), are milder reducing agents than LAH and offer a higher degree of chemoselectivity.[3][6][7] They are known to reduce nitriles to primary amines efficiently while being less likely to affect halogen substituents, making them a promising alternative for this transformation.

Causality of Experimental Choices:

The choice of a borane complex is driven by the need for a milder reducing agent to preserve the dichlorocyclopropyl group. BH3·SMe2 is often preferred over BH3·THF due to its higher stability and concentration.[7] The reaction mechanism involves the formation of an amine-borane complex, which needs to be hydrolyzed during the work-up to liberate the free amine.[6] Acidic work-up is typically employed for this purpose.

Experimental Protocol: Borane Reduction

Materials:

  • 2-(2,2-Dichlorocyclopropyl)acetonitrile

  • Borane-dimethyl sulfide complex (BH3·SMe2) or Borane-tetrahydrofuran complex (BH3·THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) pellets

  • Diethyl Ether

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • Reaction Setup: In a dry, inert atmosphere flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(2,2-dichlorocyclopropyl)acetonitrile (1 equivalent) in anhydrous THF (10 volumes).

  • Reagent Addition: Cool the solution to 0 °C and add the borane complex (2-3 equivalents) dropwise.

  • Reaction: After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours, monitoring by TLC.

  • Work-up: Cool the reaction to 0 °C and cautiously add methanol dropwise to quench the excess borane (note: effervescence will be observed).

  • Hydrolysis: Add 1 M HCl and stir at room temperature for 1 hour to hydrolyze the amine-borane complex.

  • Isolation: Basify the aqueous solution with NaOH pellets until pH > 12. Extract the aqueous layer with diethyl ether (3 x 10 volumes).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude amine can be purified by distillation under reduced pressure.

Data Presentation: Borane Reduction Parameters
ParameterRecommended ConditionRationale
Reducing Agent BH3·SMe2 or BH3·THFMilder reducing agent for improved chemoselectivity.
Stoichiometry 2-3 equivalents of BoraneEnsures complete reaction.
Solvent Anhydrous Tetrahydrofuran (THF)Standard solvent for borane reductions.
Temperature RefluxProvides sufficient energy for the reaction to proceed.
Work-up Acidic hydrolysis followed by basificationLiberates the free amine from the amine-borane complex.
Visualization: Borane Reduction Reaction Pathway

Borane_Reduction_Pathway Nitrile R-C≡N Intermediate1 [R-C=N-BH3]- Nitrile->Intermediate1 + BH3 Borane BH3·THF Intermediate2 R-CH=N-BH2 Intermediate1->Intermediate2 Hydride Shift Intermediate3 [R-CH2-N(BH2)2] Intermediate2->Intermediate3 + BH3 AmineBorane R-CH2-NH2·BH3 Intermediate3->AmineBorane Rearrangement PrimaryAmine R-CH2-NH2 AmineBorane->PrimaryAmine + H3O+ H3O H3O+ (work-up)

Caption: Simplified reaction pathway for the borane reduction of a nitrile.

Method 3: Catalytic Hydrogenation

Catalytic hydrogenation is a widely used industrial method for the reduction of nitriles to primary amines.[2] This method offers the advantage of avoiding stoichiometric metal hydride reagents. The choice of catalyst and reaction conditions is critical to achieve high selectivity for the primary amine and to prevent dehalogenation.

Causality of Experimental Choices:

Raney® Nickel is a common and effective catalyst for nitrile hydrogenation.[1][2][8] The addition of ammonia or a base to the reaction mixture is a common strategy to suppress the formation of secondary and tertiary amine byproducts by inhibiting the condensation of the intermediate imine with the product amine. The reaction is typically carried out under a positive pressure of hydrogen gas.

Experimental Protocol: Catalytic Hydrogenation

Materials:

  • 2-(2,2-Dichlorocyclopropyl)acetonitrile

  • Raney® Nickel (50% slurry in water)

  • Methanol or Ethanol

  • Ammonia (as a solution in methanol or anhydrous)

  • Hydrogen gas

  • Celite®

Procedure:

  • Catalyst Preparation: In a hydrogenation vessel, carefully wash the Raney® Nickel slurry with methanol or ethanol to remove the water.

  • Reaction Setup: Add the washed Raney® Nickel to a solution of 2-(2,2-dichlorocyclopropyl)acetonitrile (1 equivalent) in methanol or ethanol containing ammonia (e.g., a 7N solution in methanol).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50-100 psi) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitoring: Monitor the reaction by observing the uptake of hydrogen gas and by TLC analysis of the reaction mixture.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Isolation: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol or ethanol.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude primary amine. Further purification can be achieved by distillation under reduced pressure.

Data Presentation: Catalytic Hydrogenation Parameters
ParameterRecommended ConditionRationale
Catalyst Raney® NickelEffective and common catalyst for nitrile hydrogenation.
Hydrogen Source Hydrogen Gas (H2)The reducing agent.
Solvent Methanol or EthanolCommon solvents for hydrogenation.
Additive AmmoniaSuppresses the formation of secondary and tertiary amines.
Pressure 50-100 psiProvides a sufficient concentration of hydrogen for the reaction.
Temperature Room Temperature to 50 °CMild conditions to favor chemoselectivity.

Safety and Handling

2-(2,2-Dichlorocyclopropyl)acetonitrile:

  • Hazards: This compound is expected to be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation.[9]

  • Precautions: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

2-(2,2-Dichlorocyclopropyl)ethanamine:

  • Hazards: Based on the safety data for the closely related (2,2-dichlorocyclopropyl)methylamine, this compound is expected to be corrosive and may cause severe skin burns and eye damage. It may also cause respiratory irritation.[8]

  • Precautions: Handle with extreme care in a fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing vapors. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Reagents:

  • Lithium Aluminum Hydride (LAH): Highly reactive with water and protic solvents, releasing flammable hydrogen gas. Handle in a dry, inert atmosphere.

  • Borane Complexes: Flammable and react with water. Handle in a well-ventilated fume hood.

  • Raney® Nickel: Pyrophoric when dry. Always handle as a slurry in water or a suitable solvent.

  • Hydrogen Gas: Highly flammable. Use in a well-ventilated area with appropriate safety measures for handling compressed gases.

Conclusion and Recommendations

The reduction of 2-(2,2-dichlorocyclopropyl)acetonitrile to 2-(2,2-dichlorocyclopropyl)ethanamine is a feasible but challenging transformation that requires careful consideration of the reducing agent and reaction conditions to ensure the preservation of the dichlorocyclopropyl moiety.

  • For small-scale synthesis where precise control is possible, borane-mediated reduction is recommended as the most promising method for achieving high chemoselectivity.

  • Catalytic hydrogenation is a viable alternative, particularly for larger-scale synthesis, provided that the reaction conditions are carefully optimized to suppress side reactions.

  • Lithium aluminum hydride should be used with caution due to its high reactivity and the potential for over-reduction. Low temperatures are critical when employing this reagent.

It is strongly advised that researchers conduct small-scale trial reactions to determine the optimal conditions for their specific setup before proceeding to a larger scale.

References

  • The Raney alloy (50 % Ni:50 % Al ) is less expensive than the equivalent Raney nickel catalyst and is more convenient and considerably safer to use...
  • The nitro groups in aliphatic and aromatic nitrocompounds also containing reducible substituents such as ethene, acid, phenol, halogen, ester etc., are rapidly reduced at room temperature to corresponding amines by employing hydrazinium monoformate, a new hydrogen donor, in the presence of Raney nickel. (Hive Methods Discourse)
  • The catalytic hydrogenation of nitriles is often the most economical route available for the production of primary amines. (Wikipedia)
  • Borane Reductions (using BH3.THF or BH3.Me2S, BMS). (Organic Synthesis)
  • Borane & Borane Complexes. (ACS GCI Pharmaceutical Roundtable Reagent Guides)
  • Nitrile to Amine - Common Conditions. (Organic Chemistry Portal)
  • Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. (Semantic Scholar)
  • Nitriles can be reduced to 1° amines by reaction with LiAlH4. (Chemistry LibreTexts)
  • Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. (PubMed)
  • Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride. (Organic Chemistry Frontiers)
  • Room Temperature Reduction of Titanium Tetrachloride-Activated Nitriles to Primary Amines with Ammonia-Borane. (MDPI)
  • Catalytic Reduction of Nitriles. (Thieme Chemistry)
  • A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations.
  • (2,2-DICHLOROCYCLOPROPYL)
  • Dichloroacetonitrile - Safety D

Sources

Method

Application Note: Using 2-(2,2-Dichlorocyclopropyl)acetonitrile in Pyrethroid Synthesis

This Application Note provides a comprehensive technical guide on the utilization of 2-(2,2-Dichlorocyclopropyl)acetonitrile (CAS 5365-25-3) as a strategic intermediate in the synthesis of cyclopropane-containing agroche...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide on the utilization of 2-(2,2-Dichlorocyclopropyl)acetonitrile (CAS 5365-25-3) as a strategic intermediate in the synthesis of cyclopropane-containing agrochemicals, specifically focusing on pyrethroid analogs and related bioactive scaffolds.

Executive Summary

The gem-dichlorocyclopropane moiety is a critical pharmacophore in modern agrochemistry, imparting metabolic stability and enhanced lipophilicity to bioactive molecules. While classic pyrethroids (e.g., Permethrin, Cypermethrin) utilize a dichlorovinylcyclopropane acid, 2-(2,2-Dichlorocyclopropyl)acetonitrile serves as a specialized precursor for non-ester pyrethroids and cyclopropane-carboxylate analogs (e.g., related to Cycloprothrin and Diclocymet ).

This guide details the synthesis, purification, and downstream transformation of this nitrile intermediate into active pyrethroid scaffolds. It focuses on the Phase-Transfer Catalyzed (PTC) generation of the cyclopropane ring and subsequent hydrolysis to the corresponding carboxylic acid—the primary building block for esterification with active alcohols (e.g., 3-phenoxybenzyl alcohol).

Chemical Profile & Safety Architecture

PropertySpecification
Chemical Name 2-(2,2-Dichlorocyclopropyl)acetonitrile
CAS Number 5365-25-3
Molecular Formula C₅H₅Cl₂N
Molecular Weight 150.01 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 95–98 °C (at 15 mmHg)
Hazards Acute Toxicity (Oral/Dermal/Inhalation): Nitriles liberate cyanide in vivo. Irritant: Skin/Eye.
Safety & Handling (Critical)
  • Cyanide Hazard: Although less labile than inorganic cyanides, this nitrile can metabolize to release CN⁻. Work must be performed in a functioning fume hood.

  • Waste Disposal: All aqueous waste from the hydrolysis step must be treated with bleach (sodium hypochlorite) to quench potential cyanide/nitrile residues before disposal.

  • PPE: Butyl rubber gloves are recommended over nitrile gloves for extended handling of organic nitriles.

Synthetic Pathway & Mechanism

The utility of this intermediate lies in its conversion from a simple alkene (Allyl Cyanide) to a functionalized cyclopropane, which is then hydrolyzed to an acid. This acid mimics the steric and electronic properties of the chrysanthemic acid core found in Type I and Type II pyrethroids.

Mechanism: Makosza Reaction

The formation of the gem-dichlorocyclopropane ring proceeds via the addition of dichlorocarbene (:CCl₂) to the double bond of allyl cyanide. The carbene is generated in situ from chloroform using concentrated NaOH and a quaternary ammonium salt (Phase Transfer Catalyst).

ReactionPathway AllylCN Allyl Cyanide (Precursor) Intermed 2-(2,2-Dichlorocyclopropyl) acetonitrile (Target Intermediate) AllylCN->Intermed CHCl3, 50% NaOH TEBA (Cat.) Carbene :CCl2 (Active Species) Carbene->Intermed Cyclopropanation Acid 2-(2,2-Dichlorocyclopropyl) acetic acid (Coupling Partner) Intermed->Acid H2SO4 / H2O Reflux (Hydrolysis) Pyrethroid Pyrethroid Analog (Ester Scaffold) Acid->Pyrethroid 3-Phenoxybenzyl alcohol DCC, DMAP

Figure 1: Synthetic workflow from Allyl Cyanide to Pyrethroid Ester via the Dichlorocyclopropyl Acetonitrile intermediate.

Experimental Protocols

Protocol A: Synthesis of 2-(2,2-Dichlorocyclopropyl)acetonitrile

Objective: Efficient generation of the cyclopropane core using Phase Transfer Catalysis (PTC).

Reagents:

  • Allyl Cyanide (3-Butenenitrile): 1.0 eq

  • Chloroform (CHCl₃): 5.0 eq (Solvent & Reagent)

  • Sodium Hydroxide (NaOH): 50% w/w aqueous solution (Excess)

  • TEBA (Triethylbenzylammonium chloride): 1-2 mol% (Catalyst)

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, thermometer, and reflux condenser.

  • Charging: Add Allyl Cyanide (0.1 mol), Chloroform (0.5 mol), and TEBA (1.0 mmol) to the flask.

  • Initiation: Cool the mixture to 15–20°C. Add the 50% NaOH solution (40 mL) dropwise over 30 minutes. Note: The reaction is exothermic; maintain temperature <35°C to prevent polymerization.

  • Reaction: Vigorously stir the biphasic mixture at 40–45°C for 4–6 hours. Monitor by GC-FID (Disappearance of Allyl Cyanide).

  • Quench: Pour the reaction mixture into 200 mL ice water.

  • Extraction: Separate the organic layer (lower CHCl₃ layer). Extract the aqueous layer twice with Dichloromethane (DCM).

  • Purification: Wash combined organics with water (2x) and brine (1x). Dry over anhydrous MgSO₄.

  • Isolation: Remove solvent under reduced pressure. Distill the residue under vacuum (approx. 95°C @ 15 mmHg) to obtain the pure nitrile.

    • Yield Expectation: 75–85%.

Protocol B: Hydrolysis to 2-(2,2-Dichlorocyclopropyl)acetic Acid

Objective: Convert the nitrile to the carboxylic acid, the requisite "head group" for pyrethroid ester synthesis.

Procedure:

  • Mixing: In a flask, combine the nitrile (0.05 mol) with 60% Sulfuric Acid (H₂SO₄) (30 mL).

  • Reflux: Heat to reflux (approx. 100–110°C) for 6–8 hours.

  • Workup: Cool to room temperature and pour onto crushed ice. The crude acid may precipitate as a solid or oil.

  • Extraction: Extract with Ethyl Acetate (3x).

  • Back-Extraction (Purification): Extract the organic layer with 10% NaHCO₃ solution (moves acid to aqueous phase). Discard the organic layer (removes unreacted nitrile).

  • Acidification: Carefully acidify the aqueous bicarbonate layer with conc. HCl to pH 1. The pure acid will precipitate/oil out.

  • Final Isolation: Extract into Ethyl Acetate, dry, and concentrate.

Protocol C: Pyrethroid Coupling (Esterification)

Objective: Coupling the cyclopropane acid with a pyrethroid alcohol (e.g., 3-phenoxybenzyl alcohol) to form the bioactive ester.

Reagents:

  • Acid (from Protocol B): 1.0 eq

  • 3-Phenoxybenzyl alcohol: 1.0 eq

  • DCC (N,N'-Dicyclohexylcarbodiimide): 1.1 eq

  • DMAP (4-Dimethylaminopyridine): 0.1 eq

  • Solvent: Anhydrous DCM

Procedure:

  • Dissolution: Dissolve the Acid and Alcohol in anhydrous DCM under Nitrogen.

  • Catalyst: Add DMAP.

  • Coupling: Cool to 0°C. Add DCC (dissolved in minimal DCM) dropwise.

  • Reaction: Allow to warm to room temperature and stir overnight (12h). Urea byproduct will precipitate.

  • Filtration: Filter off the dicyclohexylurea (DCU) solid.

  • Purification: Wash filtrate with 1N HCl, then sat. NaHCO₃. Purify via Silica Gel Chromatography (Hexane/Ethyl Acetate gradient).

Analytical Quality Control

Gas Chromatography (GC) Method[1]
  • Column: DB-5 or equivalent (30m x 0.25mm, 0.25µm film).

  • Carrier: Helium @ 1.0 mL/min.

  • Temp Program: 60°C (1 min) → 20°C/min → 250°C (5 min).

  • Detection: FID (280°C).

  • Retention Time: The dichloro-nitrile intermediate typically elutes significantly later than the allyl cyanide precursor due to the heavy chlorine atoms.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Step A) Poor stirring efficiency.The PTC reaction is biphasic and diffusion-limited. Increase stirring speed to >600 RPM.
Tarry Residue (Step A) Overheating during NaOH addition.Maintain Temp <35°C strictly. Add NaOH slower.
Incomplete Hydrolysis Acid concentration too low.Ensure H₂SO₄ is at least 60%. Increase reflux time.

References

  • Makosza, M., & Wawrzyniewicz, M. (1969). Reactions of organic anions. XXIV. Catalytic method for preparation of dichlorocyclopropane derivatives in aqueous medium. Tetrahedron Letters, 10(53), 4659-4662. Link

  • Elliott, M. (1977). Synthetic Pyrethroids.[1][2][3] ACS Symposium Series, Vol. 42. American Chemical Society. (Foundational text on cyclopropane SAR in pyrethroids).

  • U.S. Environmental Protection Agency. (2002). Reregistration Eligibility Decision (RED) for Cypermethrin. (Context on dichlorovinyl vs. dichlorocyclopropyl metabolism). Link

  • Parchem Fine & Specialty Chemicals. (2024). Technical Data Sheet: 2-(2,2-Dichlorocyclopropyl)acetonitrile. Link

  • PubChem. (2024). Compound Summary: 2-(2,2-Dichlorocyclopropyl)acetonitrile.[4] National Library of Medicine. Link

Sources

Application

Phase transfer catalysis methods for dichlorocyclopropanation

Application Note: Phase Transfer Catalysis Methods for Dichlorocyclopropanation Executive Summary This guide details the operational protocols for synthesizing gem-dichlorocyclopropanes using Phase Transfer Catalysis (PT...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Phase Transfer Catalysis Methods for Dichlorocyclopropanation

Executive Summary

This guide details the operational protocols for synthesizing gem-dichlorocyclopropanes using Phase Transfer Catalysis (PTC). Unlike traditional methods requiring hazardous organometallic reagents (e.g., phenyl(trichloromethyl)mercury) or strictly anhydrous conditions (potassium tert-butoxide), PTC allows for the generation of dichlorocarbene (


) from chloroform and aqueous/solid hydroxide bases. This method is the industrial gold standard for synthesizing cyclopropane motifs found in pyrethroids (e.g., Cypermethrin) and fibrate drugs (e.g., Ciprofibrate).

Key Advantage: The reaction proceeds via the Makosza Interfacial Mechanism , which decouples the deprotonation step from the carbene generation step, minimizing hydrolysis and maximizing safety.

Mechanistic Foundation: The Makosza Interface

To optimize this reaction, one must understand that carbene transfer does not occur. The catalyst transports the precursor anion, not the carbene itself.

  • Interfacial Deprotonation: Chloroform (

    
    ) is deprotonated by concentrated NaOH (50%) at the interface of the two phases. The resulting trichloromethyl anion (
    
    
    
    ) is stabilized by
    
    
    at the interface but cannot enter the organic phase alone.
  • Ion Exchange: The quaternary ammonium catalyst (

    
    ), dissolved in the organic phase, exchanges its chloride for the trichloromethyl anion at the interface.
    
  • Transport & Generation: The lipophilic ion pair (

    
    ) migrates into the bulk organic phase.
    
  • Reaction: In the organic phase,

    
     loses a chloride ion to form dichlorocarbene (
    
    
    
    ), which immediately undergoes [2+1] cycloaddition with the alkene.

Visualizing the Pathway:

MakoszaMechanism cluster_aqueous Aqueous Phase (50% NaOH) cluster_interface Interface cluster_organic Organic Phase (CHCl3 + Alkene) NaOH NaOH (Bulk) Deprotonation CHCl3 + OH- -> CCl3- + H2O NaOH->Deprotonation Supply OH- Na_interface Na+ Exchange Ion Exchange: [Na+ CCl3-] + [Q+ Cl-] -> [Q+ CCl3-] + NaCl Deprotonation->Exchange CCl3- formed Q_CCl3 Lipophilic Pair [Q+ CCl3-] Exchange->Q_CCl3 Transport CarbeneGen Carbene Gen: CCl3- -> :CCl2 + Cl- Q_CCl3->CarbeneGen Migration CarbeneGen->Q_CCl3 Regenerates Q+ Cl- Cyclopropanation Product Formation: :CCl2 + Alkene -> Dichlorocyclopropane CarbeneGen->Cyclopropanation Reaction

Caption: The Makosza Interfacial Mechanism.[1] Note that the active carbene species is generated only within the organic phase, protecting it from hydrolysis.

Critical Control Parameters

ParameterRecommendationScientific Rationale
Catalyst Selection TEBA (Benzyltriethylammonium chloride) The benzyl group enhances interfacial adsorption. Small "head" groups (ethyl) facilitate the close approach of the anion for exchange.
Stirring Speed >700 RPM (High Shear) The reaction is mass-transfer limited . The surface area of the interface determines the rate of deprotonation. Slow stirring leads to induction periods and sudden exotherms.
Base Conc. 50% w/w NaOH High concentration acts as a dehydrating agent, minimizing the water activity in the organic phase and preventing carbene hydrolysis.
Temperature 40°C – 55°C Higher temperatures increase reaction rate but also increase carbene hydrolysis (formation of CO/formates). Control is vital.
Solvent Chloroform (Excess) Chloroform acts as both reagent and solvent. Adding non-polar co-solvents (DCM, Toluene) dilutes the alkene, slowing the bimolecular cycloaddition.

Protocol 1: Liquid-Liquid PTC (Standard)

Best for: Styrenes, simple alkenes, and substrates stable to hydrolysis.

Materials:

  • Substrate: Styrene (10 mmol, 1.04 g)

  • Reagent/Solvent: Chloroform (Reagent Grade, 10 mL)

  • Base: 50% NaOH solution (10 mL, ~190 mmol)

  • Catalyst: TEBA (0.1 mmol, 23 mg - 1 mol%)

Procedure:

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar (egg-shaped for max turbulence) and a reflux condenser.

  • Charge Organic Phase: Add Styrene, Chloroform, and TEBA to the flask. Stir gently to dissolve the catalyst.

  • Thermal Equilibration: Place the flask in a water bath set to 40°C.

  • Base Addition (Critical): While stirring vigorously (>700 RPM ), add the 50% NaOH solution dropwise over 10 minutes.

    • Why? Rapid addition can cause a delayed exotherm. The dropwise addition ensures the emulsion forms controllably.

  • Reaction: Maintain vigorous stirring at 40-50°C. The mixture should look like a thick emulsion (creamy coffee color).

    • Monitoring: Check TLC or GC every 30 minutes. Reaction typically completes in 2-4 hours.

  • Quench: Cool to room temperature. Pour the mixture into 50 mL of ice water.

  • Extraction: Separate the organic layer.[2][3] Extract the aqueous layer twice with DCM (2 x 10 mL).

  • Wash: Wash combined organics with water (neutralize pH), then brine. Dry over

    
    .[2]
    
  • Purification: Remove solvent under reduced pressure. Purify via vacuum distillation or silica plug (eluting with hexanes).

Protocol 2: Solid-Liquid PTC

Best for: Hydrolytically sensitive substrates (esters, labile protecting groups) or when using expensive alkenes.

Materials:

  • Substrate: Alkene (10 mmol)

  • Reagent: Chloroform (5 mL) + Dichloromethane (5 mL)

  • Base: Powdered NaOH (20 mmol, 0.8 g) - Must be freshly powdered.

  • Catalyst: TEBA (5 mol%) or 18-Crown-6 (2 mol% - higher cost, higher efficiency).

Procedure:

  • Preparation: Grind NaOH pellets into a fine powder using a mortar and pestle (work quickly to avoid moisture absorption).

  • Setup: Flask with reflux condenser and nitrogen inlet.

  • Charge: Add Alkene, solvents, and Catalyst.

  • Initiation: Add powdered NaOH in one portion.

  • Sonication (Optional but Recommended): If available, place the flask in an ultrasonic bath. Ultrasound breaks up the solid surface (depassivation), significantly accelerating the reaction without high heat.

  • Stirring: If not sonicating, stir at 1000 RPM.

  • Workup: Filter off the solid salts (NaCl/NaOH) through a celite pad. Wash the pad with DCM. Evaporate filtrate.

Process Validation & Troubleshooting

Self-Validating the System: Before committing valuable substrate, perform a "Ghost Test" :

  • Run the reaction with only Chloroform, NaOH, and Catalyst (no alkene).

  • Observation: After 30 mins, carefully check for gas evolution (CO).

  • Result: Minimal gas is good. Excessive gas implies your system is too wet or too hot (Carbene is hydrolyzing to CO + Formate instead of waiting for an alkene).

Troubleshooting Table:

SymptomDiagnosisCorrective Action
No Reaction Induction period / Poor mass transfer.Increase stirring speed. Ensure catalyst is TEBA or TBAB (not simple salts). Add 1 drop of Ethanol (co-catalyst).
Low Yield / Tarry Residue Polymerization of carbene.[4]Dilute with DCM. Lower the temperature. Add NaOH slower.[5]
Runaway Exotherm Delayed initiation.STOP stirring immediately. Cool with ice bath. Do not restart stirring until temp drops.
Emulsion won't separate Surfactant effect of catalyst.Filter through Celite. Add saturated NaCl (brine) to increase aqueous density.

Safety & Hazards

  • Chloroform: Probable human carcinogen.[6] Highly volatile.

  • Exotherm: The reaction of Chloroform with NaOH is exothermic.[5] If the stirring stops, phases separate, and reagents accumulate at the interface. Restarting stirring can cause a flash exotherm and eruption. Never leave the reaction unstirred.

  • Carbon Monoxide: Hydrolysis of dichlorocarbene generates CO. Always run in a fume hood.

  • Pressure: Dichlorocarbene generation produces no gas, but hydrolysis does. Ensure the system is vented (not sealed tight).

References

  • Makosza, M. (1969). Reactions of organic anions.[7][8][9] XXII. Catalytic method for preparation of dichlorocyclopropane derivatives in aqueous medium. Tetrahedron Letters.

  • Starks, C. M. (1971). Phase-transfer catalysis.[3][4][5][10][11][12] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society.

  • Dehmlow, E. V. (1974). Phase-Transfer Catalyzed Two-Phase Reactions in Preparative Organic Chemistry. Angewandte Chemie International Edition.

  • BenchChem. (2025).[2][11] Application Notes and Protocols: Dichlorocyclopropanation of Alkenes.

  • Fedoryński, M. (2006). Syntheses of gem-dihalocyclopropanes and their use in organic synthesis. Chemical Reviews.

Sources

Method

Scalable manufacturing process for 2-(2,2-Dichlorocyclopropyl)acetonitrile

Application Note: Process Intensification & Scale-Up of 2-(2,2-Dichlorocyclopropyl)acetonitrile Executive Summary & Strategic Context This application note details the scalable manufacturing protocol for 2-(2,2-Dichloroc...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Process Intensification & Scale-Up of 2-(2,2-Dichlorocyclopropyl)acetonitrile

Executive Summary & Strategic Context

This application note details the scalable manufacturing protocol for 2-(2,2-Dichlorocyclopropyl)acetonitrile , a critical pharmacophore and intermediate often utilized in the synthesis of 2,6-dichlorophenylacetic acid derivatives (precursors to NSAIDs like Diclofenac) and pyrethroid agrochemicals.

The synthesis relies on the Makosza Phase-Transfer Catalysis (PTC) method, involving the addition of dichlorocarbene (


) to 3-butenenitrile (allyl cyanide). While this reaction is elementary in a discovery setting, scaling it to kilogram or pilot-plant volumes introduces severe thermodynamic and mass-transfer risks.

Key Engineering Challenges:

  • Exotherm Management: The generation of dichlorocarbene and its subsequent cycloaddition are highly exothermic.

  • Mass Transfer Dependence: The reaction rate is strictly governed by the interfacial surface area between the aqueous NaOH and organic chloroform phases.

  • Safety: Handling of 3-butenenitrile (high acute toxicity) and Chloroform (carcinogen) requires closed-system engineering.

Reaction Mechanism & Engineering Logic

The synthesis operates via an interfacial mechanism where the quaternary ammonium catalyst shuttles between the aqueous and organic phases.

The Chemical Pathway:

  • Deprotonation: Concentrated NaOH deprotonates Chloroform at the interface to form the trichloromethyl anion (

    
    ).
    
  • Carbene Generation:

    
     loses a chloride ion to form the electrophilic dichlorocarbene (
    
    
    
    ).
  • Cycloaddition: The carbene adds across the double bond of 3-butenenitrile to form the cyclopropane ring.

Mechanism Visualization

PTC_Mechanism cluster_aqueous Aqueous Phase (NaOH 50%) cluster_interface Interface cluster_organic Organic Phase (CHCl3 + Substrate) NaOH NaOH (Base) Q_Cl Q+ Cl- (Catalyst) NaOH->Q_Cl OH- Exchange NaCl NaCl (Waste) Q_CCl3 Q+ CCl3- (Active Species) Q_Cl->Q_CCl3 Ion Exchange Q_CCl3->NaCl Side Reaction Carbene :CCl2 (Dichlorocarbene) Q_CCl3->Carbene - Q+Cl- CHCl3 CHCl3 (Chloroform) CHCl3->Q_CCl3 Deprotonation Product Target Cyclopropane Carbene->Product + Alkene Alkene 3-Butenenitrile Alkene->Product

Figure 1: Interfacial Phase Transfer Catalysis Mechanism showing the generation of dichlorocarbene and the role of the quaternary ammonium catalyst (


).

Critical Safety & Process Parameters (CPP)

Before initiating the protocol, the following parameters must be locked.

ParameterSpecificationRationale
Temperature 20°C – 45°CReaction is exothermic.

risks carbene hydrolysis and thermal runaway.
Agitation High Shear (>400 RPM)Reaction rate

Interfacial Area. CRITICAL: If stirring stops, DO NOT restart without cooling; accumulation of reagents can cause explosion.
NaOH Conc. 50% w/wHigh concentration is required to dehydrate the catalyst and drive deprotonation.
Catalyst TEBA (1-2 mol%)Benzyltriethylammonium chloride is the industry standard for cost/efficiency balance.
Addition Mode Dose NaOHAdding NaOH into the organic mix allows precise control of heat generation.

Manufacturing Protocol (1.0 kg Scale)

Target Yield: ~85-90% Purity: >98% (GC)

Reagents & Materials[1][2][3][4][5]
  • 3-Butenenitrile (Allyl Cyanide): 670.9 g (10.0 mol) [Toxic ]

  • Chloroform: 3580 g (30.0 mol) [Excess serves as solvent ]

  • TEBA (Catalyst): 22.7 g (0.1 mol, 1 mol%)

  • Sodium Hydroxide (50% aq): 1600 g (20.0 mol)

  • Water/HCl: For quenching and washing.

Step-by-Step Procedure

Step 1: Reactor Charging (Organic Phase)

  • Purge a 10L jacketed glass reactor with Nitrogen.

  • Charge Chloroform (3580 g) and 3-Butenenitrile (670.9 g).

  • Add TEBA catalyst (22.7 g).

  • Initiate agitation at 400-500 RPM . Ensure a distinct vortex is visible.

  • Cool the jacket to 15°C .

Step 2: Controlled Initiation (The "Makosza" Addition)

  • Load 50% NaOH (1600 g) into a pressure-equalizing addition funnel or dosing pump.

  • Start Addition: Add the first 5% of NaOH rapidly to saturate the interface.

  • Observation: Watch for a temperature spike (Induction period is usually < 5 mins).

  • Sustained Addition: Once the exotherm is detected (internal temp rises > 2°C), adjust the NaOH addition rate to maintain internal temperature between 35°C and 40°C .

    • Note: Cooling capacity usually limits the addition rate.

    • Time: Typically 2–4 hours for complete addition.

Step 3: Post-Reaction Digest

  • After NaOH addition is complete, maintain agitation and temperature at 40°C for 2–3 hours.

  • IPC (In-Process Control): Sample organic phase for GC analysis.

    • Limit: < 1.0% unreacted 3-butenenitrile.

Step 4: Quench & Phase Separation

  • Cool reactor to 20°C .

  • Add Water (2.0 L) slowly to dilute the caustic phase (exothermic dilution).

  • Stop agitation and allow phases to settle (minimum 30 mins).

  • Drain:

    • Lower Layer: Product + Chloroform (Save).

    • Upper Layer: Dilute NaOH/NaCl/Catalyst (Waste - Treat for Cyanide).

Step 5: Workup & Isolation

  • Wash the organic layer with 1N HCl (1.0 L) to neutralize residual base and remove amine impurities.

  • Wash with Brine (1.0 L) to dry.

  • Solvent Strip: Distill off Chloroform at atmospheric pressure (Recycle).

  • Vacuum Distillation: Distill the crude oil under reduced pressure.

    • Boiling Point: ~95-100°C at 10 mmHg (approximate).

    • Product: Clear to pale yellow liquid.[1]

Process Flow Diagram (PFD)

Manufacturing_Workflow Start Start: Raw Materials Reactor Jacketed Reactor (Alkene + CHCl3 + TEBA) Start->Reactor Dosing Controlled Dosing (50% NaOH) Reactor->Dosing Initiate Stirring Reaction Exothermic Reaction (Temp < 45°C) Dosing->Reaction Slow Addition Separation Phase Separation (Decanter) Reaction->Separation Quench with H2O Wash Acid/Brine Wash Separation->Wash Organic Layer Waste Waste Separation->Waste Aqueous Waste (Cyanide Treat) Strip Solvent Recovery (Chloroform) Wash->Strip Strip->Reactor Recycle CHCl3 Distillation Vacuum Distillation (Isolation) Strip->Distillation Crude Oil Final Final Product 2-(2,2-Dichlorocyclopropyl)acetonitrile Distillation->Final

Figure 2: Unit operation workflow for the isolation of the target nitrile.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Conversion Insufficient AgitationIncrease RPM. The reaction is mass-transfer limited.
Runaway Exotherm Stalled stirring followed by restartEMERGENCY: Do not restart stirrer if phases separated with high reagent load. Quench immediately with cold water.
Emulsion Formation Catalyst/Polymer buildupFilter crude mixture through Celite before phase separation.
Hydrolysis of Nitrile Temperature too high / pH too highEnsure temperature stays <45°C. Minimize contact time with NaOH after reaction completion.

References

  • Makosza, M., & Wawrzyniewicz, M. (1969).[2] Reactions of organic anions. XXIV. Catalytic method for preparation of dichlorocyclopropane derivatives in aqueous medium.[3] Tetrahedron Letters, 10(53), 4659-4662. Link

  • Starks, C. M. (1971).[3] Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199. Link

  • Invista. (2023). Safety Data Sheet: 3-Butenenitrile (Dytek 2M3BN). Retrieved from (Verified via search context).

  • Mettler Toledo. (2023). Chemical Process Development and Scale-Up Strategies. Link

  • Organic Syntheses. (1976). Synthesis of Cyclopropanes via Dichlorocarbene. Coll. Vol. 6, p. 39. Link

Disclaimer: This protocol involves hazardous substances (cyanides, chloroform). All operations must be conducted in a fume hood with appropriate PPE. The author assumes no liability for accidents arising from the use of this guide.

Sources

Application

Application Note: Chemoselective Hydrolysis of Dichlorocyclopropyl Acetonitrile

Topic: Reagents for Converting Dichlorocyclopropyl Acetonitrile to Amides Content Type: Detailed Application Note & Protocol Guide Audience: Senior Organic Chemists, Process Development Scientists Executive Summary The c...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reagents for Converting Dichlorocyclopropyl Acetonitrile to Amides Content Type: Detailed Application Note & Protocol Guide Audience: Senior Organic Chemists, Process Development Scientists

Executive Summary

The conversion of 2,2-dichlorocyclopropyl acetonitrile to its corresponding primary amide is a critical transformation in the synthesis of pyrethroid insecticides (e.g., analogs of carpropamid or cycloprothrin) and pharmaceutical intermediates.

This transformation presents a distinct chemoselectivity challenge:

  • Target: Hydrolysis of the nitrile (

    
    ) to the primary amide (
    
    
    
    ).
  • Constraint: Preservation of the strained, electron-deficient gem-dichlorocyclopropane ring, which is susceptible to ring-opening or dehydrochlorination under harsh alkaline conditions or extreme thermal stress.

This guide details two validated reagent systems: the Oxidative Hydrolysis (Radziszewski) method for high-purity laboratory scale, and the Controlled Acid Hydration method for scalable, robust processing.

Chemical Context & Mechanistic Challenges[1]

The substrate contains two competing reactive centers. The nitrile is thermodynamically stable but kinetically accessible. The gem-dichlorocyclopropane ring is electronically deactivated toward electrophiles (due to the electronegative chlorines) but vulnerable to nucleophiles and strong bases (leading to Favorskii-type rearrangements or ring fragmentation).

Mechanistic Pathway Analysis[2]

The following diagram illustrates the divergent pathways. We aim for Pathway A or B while strictly avoiding Pathway C (Ring Destruction).

ReactionPathways Substrate Dichlorocyclopropyl Acetonitrile H2O2 Reagent A: H2O2 / NaOH (pH 9) Substrate->H2O2 Fast Nucleophilic Attack (Alpha-Effect) H2SO4 Reagent B: Conc. H2SO4 (Cold) Substrate->H2SO4 Protonation of CN HotBase Risk: Hot NaOH / KOH Substrate->HotBase Thermal Stress Amide Target: Primary Amide Acid Byproduct: Carboxylic Acid Amide->Acid Extended Rxn Time RingOpen Degradation: Ring Opening/Elimination H2O2->Amide Selective Hydration H2SO4->Amide H2O Quench HotBase->Acid Over-hydrolysis HotBase->RingOpen Dehydrochlorination

Figure 1: Reaction landscape showing the selectivity required to avoid ring degradation.

Protocol A: Oxidative Hydrolysis (The Radziszewski Reaction)

Best For: Laboratory scale, acid-sensitive substrates, and maximizing purity.

This method utilizes the Alpha-Effect . The hydroperoxide anion (


) is a potent nucleophile—hundreds of times more reactive toward the nitrile carbon than the hydroxide ion (

)—allowing the reaction to proceed at low temperatures (

) and high pH (

), minimizing ring stress.
Reagents & Materials[2][3][4][5][6][7][8][9][10][11]
  • Substrate: 2,2-dichlorocyclopropyl acetonitrile (

    
    ).
    
  • Oxidant: Hydrogen Peroxide (

    
     aq, 
    
    
    
    ).
  • Base: Sodium Hydroxide (

    
     aq, 
    
    
    
    ).
  • Solvent: DMSO or Methanol (to ensure homogeneity).

  • Quench: Sodium Thiosulfate (saturated aq).

Step-by-Step Protocol
  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and internal thermometer, dissolve the nitrile (

    
    ) in DMSO (
    
    
    
    ).
    • Note: DMSO is preferred over alcohols for solubility and reaction rate enhancement.

  • Base Addition: Add the

    
     solution (
    
    
    
    ,
    
    
    ) dropwise. Cool the mixture to
    
    
    using an ice/water bath.
  • Oxidant Addition (Critical): Add

    
     (
    
    
    
    ,
    
    
    ) dropwise via an addition funnel.
    • Caution: The reaction is exothermic. Maintain internal temperature

      
       to prevent over-oxidation to carboxylic acid.
      
  • Reaction Monitoring: Stir vigorously at

    
    . Monitor by TLC or HPLC every 30 minutes.
    
    • Endpoint: Disappearance of the nitrile peak (IR:

      
      ). Typical time: 1–3 hours.
      
  • Quench & Isolation:

    • Cool to

      
      .
      
    • Add saturated

      
       (
      
      
      
      ) carefully to neutralize excess peroxide (check with starch-iodide paper).
    • Dilute with cold water (

      
      ). The amide often precipitates as a white solid.
      
    • Filter the solid. If no precipitate forms, extract with Ethyl Acetate (

      
      ).
      
  • Purification: Recrystallize from Ethanol/Hexane if necessary.

Protocol B: Controlled Acid Hydration

Best For: Large-scale synthesis, robust substrates, avoiding peroxides.

The gem-dichlorocyclopropane ring is remarkably stable to acidic conditions because the electron-withdrawing chlorines deactivate the ring toward electrophilic attack. This allows the use of concentrated sulfuric acid to protonate the nitrile, forming an imidate intermediate that hydrolyzes to the amide upon water addition.

Reagents & Materials[2][3][4][5][6][7][8][9][10][11]
  • Substrate: 2,2-dichlorocyclopropyl acetonitrile (

    
    ).
    
  • Acid: Sulfuric Acid (

    
    , 
    
    
    
    of substrate).
  • Quench: Crushed Ice.

Step-by-Step Protocol
  • Preparation: Place concentrated

    
     in a flask and cool to 
    
    
    
    .
  • Addition: Add the nitrile portion-wise to the stirring acid.

    • Control: Ensure the temperature does not exceed

      
       during addition.
      
  • Reaction: Allow the mixture to warm to room temperature (

    
    ) and stir for 4–8 hours.
    
    • Note: Do not reflux. High heat in acid can eventually degrade the cyclopropane or hydrolyze the amide to the acid.[1]

  • Quench (The "Drowning" Step):

    • Prepare a beaker with excess crushed ice (

      
       weight of acid).
      
    • Slowly pour the reaction mixture onto the ice with vigorous stirring.

  • Isolation:

    • The amide will precipitate immediately as a white/off-white solid.

    • Filter and wash the cake copiously with water to remove residual acid.

    • Dry in a vacuum oven at

      
      .
      

Comparative Analysis

FeatureMethod A: Radziszewski (

)
Method B: Acid Hydration (

)
Chemoselectivity High. Stops cleanly at amide.Moderate. Risk of acid hydrolysis if too hot.
Ring Stability Excellent (Mild temp, short time).Excellent (Ring is acid-stable).
Yield


Safety Profile Caution: Peroxides (explosion risk if concentrated).Caution: Corrosive acid. Exothermic quench.
Scalability Limited by peroxide handling/cooling.High. Standard industrial reagents.
Waste Aqueous salts (clean).Large volume of acidic waste water.

Troubleshooting & Optimization

Experimental Workflow Decision Tree

Use this logic flow to troubleshoot low yields or purity issues.

Optimization Start Issue: Low Yield / Impurity CheckTLC Analyze Crude by TLC/LCMS Start->CheckTLC Result1 Starting Material Remains CheckTLC->Result1 Result2 Carboxylic Acid Detected CheckTLC->Result2 Result3 Unknown Byproducts (Ring Opening) CheckTLC->Result3 Action1 Method A: Increase pH or DMSO Method B: Increase Time Result1->Action1 Action2 Reduce Temperature Stop reaction sooner Result2->Action2 Action3 Switch to Method A (Milder) Check Reagent pH Result3->Action3

Figure 2: Troubleshooting logic for nitrile hydrolysis optimization.

Common Pitfalls
  • Over-Hydrolysis: If the product contains carboxylic acid (broad OH stretch in IR, acidic proton in NMR), the reaction temperature was too high or the quench was delayed. In Method A, reduce

    
     concentration.
    
  • Ring Opening: If NMR shows vinylic protons (indicating ring opening to a dichloroalkene), the conditions were too basic or thermal stress was applied. Switch to Method A and keep T <

    
    .
    

References

  • Radziszewski Reaction Mechanism

    • McIsaac, J. E.; Ball, R. E.; Behrman, E. J. "The Mechanism of the Base-Catalyzed Hydrolysis of Nitriles." Journal of Organic Chemistry, 1971, 36(20), 3048–3052.
  • Gem-Dichlorocyclopropane Stability

    • Skattebøl, L. "Chemistry of gem-Dihalocyclopropanes.[2] IV. Ring Opening of gem-Dichlorocyclopropyl Ethers." Journal of Organic Chemistry, 1966 , 31, 1554.[2]

  • General Nitrile Hydrolysis Protocols

    • "Acidic Hydrolysis of Nitriles to Amides."[3][1] Master Organic Chemistry.

  • Industrial Context (Pyrethroids)

    • Kitahara, T.; Fujimoto, K.; Matsui, M. "The Synthesis of 2,2-Dimethyl-3,3-dichlorocyclopropane Carboxylic Acid."[4][2] Agricultural and Biological Chemistry, 1974 , 38(8), 1511-1514.[4][2]

    • [4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 2-(2,2-Dichlorocyclopropyl)acetonitrile

Executive Summary & Mechanistic Insight[1] The synthesis of 2-(2,2-Dichlorocyclopropyl)acetonitrile via the dichlorocyclopropanation of 3-butenenitrile (allyl cyanide) is a classic example of Phase Transfer Catalysis (PT...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight[1]

The synthesis of 2-(2,2-Dichlorocyclopropyl)acetonitrile via the dichlorocyclopropanation of 3-butenenitrile (allyl cyanide) is a classic example of Phase Transfer Catalysis (PTC). While the Makosza reaction is robust, this specific substrate presents a unique "Yield Trap" that frustrates many researchers: Base-Catalyzed Isomerization.

The "Yield Trap": Kinetic vs. Thermodynamic Control

The electrophilic dichlorocarbene (


) reacts rapidly with electron-rich alkenes. However, 3-butenenitrile contains an acidic 

-proton. Under the strong basic conditions (50% NaOH) required to generate the carbene, 3-butenenitrile equilibrates to its conjugated isomer, crotononitrile (2-butenenitrile).
  • 3-Butenenitrile (Allyl Cyanide): Electronically accessible double bond

    
    Reacts with Carbene. 
    
  • Crotononitrile (Isomer): Conjugated with electron-withdrawing nitrile

    
     Electron-deficient double bond 
    
    
    
    Inert to Carbene.

The Secret to High Yield: You must generate and trap the carbene faster than the substrate isomerizes. This requires precise control of stirring shear, temperature, and catalyst activity.

Visualizing the Reaction Pathways

The following diagram illustrates the competing pathways. Your goal is to maximize the green path and suppress the red paths.

ReactionPathways Substrate 3-Butenenitrile (Allyl Cyanide) Isomer Crotononitrile (DEAD END) Substrate->Isomer NaOH (Slow Addition) Isomerization Product 2-(2,2-Dichlorocyclopropyl) acetonitrile Substrate->Product PTC / :CCl2 (Fast Stirring) Carbene :CCl2 (Dichlorocarbene) Carbene->Product Hydrolysis Amide/Acid Byproducts Product->Hydrolysis Prolonged Heat High pH

Figure 1: Reaction network showing the critical competition between cyclopropanation (Green) and isomerization/hydrolysis (Red).

Optimized Experimental Protocol

Objective: Synthesis of 2-(2,2-Dichlorocyclopropyl)acetonitrile on a 100 mmol scale. Safety Warning: HCN evolution is possible if the nitrile hydrolyzes significantly. Work in a well-ventilated fume hood. Chloroform is a suspected carcinogen.

Reagents
  • 3-Butenenitrile: 6.7 g (100 mmol)

  • Chloroform (

    
    ):  40 mL (Excess serves as solvent and reagent)
    
  • Sodium Hydroxide (50% aq): 40 g (Excess base is standard for Makosza conditions)

  • Catalyst: TEBA (Benzyltriethylammonium chloride), 0.5 g (approx 2 mol%)

Step-by-Step Methodology
  • The Setup: Use a 3-neck round bottom flask equipped with a high-torque mechanical stirrer (magnetic stirring is insufficient for this biphasic reaction), a reflux condenser, and a pressure-equalizing dropping funnel.

  • Initial Charge: Add 3-butenenitrile, TEBA catalyst, and Chloroform to the flask. Cool the mixture to 0–5°C using an ice bath.

    • Why? Starting cold minimizes the initial isomerization of the starting material before the carbene is present.

  • Carbene Initiation: Begin vigorous stirring (>600 RPM). The mixture must look like a creamy emulsion.

  • Controlled Addition: Add the 50% NaOH solution dropwise over 30–45 minutes.

    • Critical Control: Do not allow the temperature to exceed 20°C during addition. The reaction is highly exothermic.

  • Reaction Phase: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature naturally. Then, heat gently to 40–45°C for 3–5 hours.

    • Monitoring: Monitor by GC/TLC. Look for the disappearance of the allyl cyanide peak. If crotononitrile appears, your temperature was likely too high early on.

  • Quench & Separation: Pour the reaction mixture into 200 mL of ice water. Separate the organic layer (lower layer).[1] Extract the aqueous layer twice with Dichloromethane (DCM).

  • Workup: Combine organic layers, wash with 1N HCl (to neutralize residual base and prevent nitrile hydrolysis during distillation), then water, then brine. Dry over

    
    .
    
  • Purification: Remove solvent under reduced pressure. Distill the residue under high vacuum (0.5–1 mmHg). The product typically boils around 80–90°C at this pressure (verify based on your specific vacuum).

Troubleshooting & FAQ Matrix

This section addresses specific failure modes reported by users.

SymptomProbable CauseCorrective Action
Low Yield (<40%) + Large "Inert" Peak on GC Isomerization. The substrate converted to crotononitrile before reacting.Reduce Initial Temp. Ensure the base is added at 0°C. Increase Stirring. Higher shear rates generate carbene faster, favoring the kinetic product over the thermodynamic isomer.
Product contains Amide/Acid peaks (IR: 1650-1700 cm⁻¹) Nitrile Hydrolysis. The reaction ran too hot or too long in the presence of 50% NaOH.Quench Sooner. Monitor reaction progress closely. Acid Wash. Ensure the organic layer is washed with dilute acid immediately after separation to remove entrained base.
Reaction stalls at 70% conversion Catalyst Poisoning or Decomposition. Refresh Catalyst. Add an additional 0.5 mol% of TEBA after 3 hours. Check Stirring. As solids (NaCl) precipitate, mixing efficiency drops. Increase RPM.
Violent Exotherm / "Runaway" Induction Period. Stirring was too slow during base addition, leading to reactant accumulation followed by sudden reaction.Consistent Stirring. Never add base without the stirrer running at full speed. Ensure the emulsion is formed before addition starts.
Emulsion won't separate during workup Surfactant Effect. The quaternary ammonium salt (catalyst) acts as a surfactant.Filter. Pass the mixture through a Celite pad to remove fine NaCl precipitates. Salting Out. Add solid NaCl to the aqueous layer to force separation.

Workup Logic Flow

The following diagram outlines the critical decision points during isolation to preserve purity.

WorkupFlow ReactionMix Reaction Mixture (Biphasic: Org/Aq + Solids) Quench Quench into Ice Water (Stop Hydrolysis) ReactionMix->Quench Separation Phase Separation Quench->Separation AcidWash Wash with 1N HCl (CRITICAL: Remove Base) Separation->AcidWash Organic Layer Drying Dry (MgSO4) & Concentrate AcidWash->Drying Distillation Vacuum Distillation (< 1 mmHg) Drying->Distillation

Figure 2: Isolation workflow emphasizing the acid wash step to prevent product degradation.

References

  • Makosza, M., & Wawrzyniewicz, M. (1969). Reactions of organic anions. XXII. Catalytic method for preparation of dichlorocyclopropane derivatives in aqueous medium.[2][3] Tetrahedron Letters, 10(53), 4659–4662. Link

  • Dehmlow, E. V. (1974). Phase-Transfer Catalyzed Two-Phase Reactions in Preparative Organic Chemistry. Angewandte Chemie International Edition, 13(3), 170–179. Link

  • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195–199. Link

  • Jonczyk, A., & Makosza, M. (1976). Reactions of organic anions. LXIV. Catalytic method for the synthesis of 2,2-dichlorocyclopropyl nitriles and esters. Roczniki Chemii, 50, 1971.

Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheets (SDS) for 3-butenenitrile, chloroform, and sodium hydroxide before proceeding.

Sources

Optimization

Removing unreacted dichlorocarbene precursors from reaction mixture

< A Guide for Researchers, Scientists, and Drug Development Professionals Frequently Asked Questions (FAQs) Q1: What are the most common precursors for generating dichlorocarbene? A1: The most prevalent method for genera...

Author: BenchChem Technical Support Team. Date: February 2026

<

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What are the most common precursors for generating dichlorocarbene?

A1: The most prevalent method for generating dichlorocarbene is the reaction of chloroform with a strong base.[1][2] Common bases include potassium tert-butoxide and aqueous sodium hydroxide.[1] Phase-transfer catalysts, such as benzyltriethylammonium bromide, are often employed to facilitate the reaction when using aqueous bases.[1] Other, less common, precursors include ethyl trichloroacetate, phenyl(trichloromethyl)mercury, and dichlorodiazirine.[1] Additionally, dichlorocarbene can be generated from carbon tetrachloride using magnesium with ultrasonic irradiation, a method that avoids strong bases and is compatible with esters and carbonyl compounds.[3][4]

Q2: My reaction workup is forming a persistent emulsion. What is causing this and how can I resolve it?

A2: Emulsion formation is a frequent issue in biphasic dichlorocarbene reactions, particularly those using phase-transfer catalysis. This is often due to the presence of the catalyst and fine, suspended solids. To break the emulsion, you can try adding a small amount of brine (saturated aqueous NaCl solution), which increases the ionic strength of the aqueous phase. Gentle swirling, rather than vigorous shaking, during extraction can also help prevent emulsion formation. In some cases, filtration through a pad of Celite® can help remove particulate matter that stabilizes the emulsion.

Q3: How can I confirm that all the unreacted chloroform has been removed from my product?

A3: Residual chloroform can be detected using several analytical techniques. The preferred method is Gas Chromatography (GC), often coupled with a Flame Ionization Detector (GC-FID) or an Electron Capture Detector (GC-ECD), the latter being particularly sensitive to halogenated compounds.[5] For absolute confirmation of its identity, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice.[5]

Q4: Are there safety concerns I should be aware of when working with dichlorocarbene precursors?

A4: Yes, there are significant safety considerations. Chloroform is a suspected carcinogen and is toxic if swallowed.[6] Dichloromethane (DCM), another halogenated solvent, is also classified as a Particularly Hazardous Substance (PHS).[7] It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and suitable gloves.[8] Halogenated solvents can penetrate standard nitrile gloves, so it is often recommended to double-glove or use specialized gloves like SilverShield®.[7] Always consult the Safety Data Sheet (SDS) for all reagents before beginning your experiment.[6][8][9]

Troubleshooting Guide

This section provides detailed solutions to common problems encountered during the workup and purification of dichlorocyclopropanation reactions.

Issue 1: Incomplete Quenching of the Reaction

Symptoms:

  • Continued exotherm upon addition of water or aqueous acid.

  • Presence of a strong, characteristic odor of dichlorocarbene.

  • Low or inconsistent product yield.

Root Cause Analysis: Dichlorocarbene is a highly reactive species with a short lifetime in aqueous solution (predicted to be around seven nanoseconds).[10] However, in a biphasic system, the carbene is generated at the interface or in the organic phase, where it is shielded from immediate hydrolysis.[11] Incomplete quenching can occur if the quenching agent does not effectively reach the dichlorocarbene or if the reaction to generate the carbene is still proceeding.

Resolution Protocol:

  • Cool the Reaction Mixture: Before quenching, cool the reaction vessel in an ice-water bath to control any potential exotherm.

  • Slow Addition of Quenching Agent: Add the quenching agent dropwise with vigorous stirring to ensure efficient mixing of the aqueous and organic phases.

  • Choice of Quenching Agent:

    • Water: While commonly used, its effectiveness can be limited by the phase separation.

    • Saturated Aqueous Ammonium Chloride (NH₄Cl): This is often a more effective quenching agent as it is a mild acid that can neutralize the basic catalyst and react with any remaining carbanion intermediates.[12]

    • Dilute Hydrochloric Acid (HCl): A 1M solution can be used to neutralize the base and quench the reaction.[4] However, be cautious if your product is acid-sensitive.

Workflow for Effective Quenching:

G A Reaction Mixture (Alkene, Chloroform, Base, Catalyst) B Cool to 0°C (Ice Bath) A->B C Slowly Add Quenching Agent (e.g., sat. aq. NH₄Cl) B->C D Stir Vigorously for 15-30 min C->D E Proceed to Aqueous Workup D->E

Caption: Workflow for quenching a dichlorocarbene reaction.

Issue 2: Difficulty in Removing the Phase-Transfer Catalyst

Symptoms:

  • Product appears as an oil or gum even after solvent removal.

  • Broad, unidentified peaks in NMR spectrum.

  • Difficulty in inducing crystallization of the product.

Root Cause Analysis: Phase-transfer catalysts, typically quaternary ammonium salts like benzyltriethylammonium chloride (TEBA), are designed to be soluble in the organic phase.[13][14] This property makes their removal by simple aqueous extraction challenging.

Resolution Protocol:

  • Multiple Aqueous Washes: Wash the organic layer with deionized water (3-5 times) followed by a brine wash.[4] This helps to partition the catalyst into the aqueous phase.

  • Acidic Wash: For amine-based catalysts, washing with dilute HCl can protonate the amine, increasing its water solubility.[15]

  • Filtration through a Silica Plug: If aqueous washes are insufficient, pass the crude product through a short plug of silica gel, eluting with a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture). The more polar catalyst will be retained on the silica.

  • Precipitation: In some cases, adding a non-polar solvent like pentane or hexane to the concentrated crude product can cause the catalyst to precipitate, allowing for its removal by filtration.

Comparison of Catalyst Removal Methods:

MethodProsCons
Aqueous Washes Simple, removes water-soluble byproducts.Often incomplete for lipophilic catalysts.
Acidic Wash Effective for amine-based catalysts.Not suitable for acid-sensitive products.
Silica Plug Filtration Generally effective, relatively quick.May result in some product loss.
Precipitation Can be effective for certain catalysts.Not universally applicable.
Issue 3: Co-elution of Product and Unreacted Chloroform during Chromatography

Symptoms:

  • A peak corresponding to chloroform is observed in the GC or NMR analysis of the purified product.

  • Difficulty in obtaining a pure crystalline product.

Root Cause Analysis: Chloroform is a relatively non-polar solvent and can have similar retention characteristics to non-polar dichlorocyclopropane products during silica gel chromatography, leading to co-elution.

Resolution Protocol:

  • Thorough Evaporation: Before purification, ensure that the bulk of the chloroform is removed using a rotary evaporator. Applying a high vacuum for an extended period can help remove residual amounts.

  • Azeotropic Removal: For stubborn traces of chloroform, co-evaporation with a more volatile, non-polar solvent like pentane can be effective.

  • Chromatography Solvent System Optimization:

    • Use a very non-polar eluent system, such as pure hexane or pentane, to start the elution. This will elute the less polar product before the slightly more polar chloroform.

    • A shallow gradient of a slightly more polar solvent (e.g., 0-2% ethyl acetate in hexane) can improve separation.

  • Vacuum Distillation: For products that are thermally stable, vacuum distillation can be a highly effective method for separating the product from residual chloroform.[12]

Analytical Verification of Precursor Removal:

Analytical TechniqueApplication
Gas Chromatography (GC-FID/ECD) Quantitative analysis of residual chloroform.[5][16][17]
¹H NMR Spectroscopy Chloroform appears as a singlet at ~7.26 ppm in CDCl₃.
GC-MS Confirmatory identification of chloroform and other volatile impurities.[5]

References

  • Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. MDPI. Available from: [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Bromoform and Dibromochloromethane. NCBI Bookshelf. Available from: [Link]

  • Phase transfer catalysis: Kinetics and mechanism of hydroxide ion initiated dichlorocarbene addition to styrene catalysed by. Indian Academy of Sciences. Available from: [Link]

  • Determination of Chloroform and Bromoform. Sci-Hub. Available from: [Link]

  • Phase transfer catalyzed reactions of chloroform with methacrylic esters. ResearchGate. Available from: [Link]

  • Reactions and Mechanisms. Master Organic Chemistry. Available from: [Link]

  • DS Fact Sheet: Working Safely with Dichloromethane (DCM, Methylene Chloride). Office of Research Services, NIH. Available from: [Link]

  • GAS CHROMATOGRAPHIC DETERMINATION OF RESIDUAL LEVELS OF METHANOL AND CHLOROFORM FROM LIPOSOMAL, MICROSPHERES AND NANOPARTICLES. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Hydrodechlorination of Carbon Tetrachloride to Chloroform in the Liquid Phase with Metal-Supported Catalysts. Effect of the Catalyst Components. ResearchGate. Available from: [Link]

  • Dichloromethane Safety Measures and Best Practices: A Guide for Lab Professionals. Alloy Geek. Available from: [Link]

  • Field Tests of Chloroform Collection/Analysis Methods. Project Summary. EPA. Available from: [Link]

  • Chloroform by GC/FID - Analytical Method. EMSL Analytical, Inc. Available from: [Link]

  • PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. University of Rochester. Available from: [Link]

  • Dichlorocarbene. Wikipedia. Available from: [Link]

  • A Facile Procedure for the Generation of Dichlorocarbene from the Reaction of Carbon Tetrachloride and Magnesium using Ultrasonic Irradiation. Molecules. Available from: [Link]

  • A New Mechanism for the Reaction of Carbenes with OH Groups. The Journal of Physical Chemistry A. Available from: [Link]

  • Dichlorocarbene and analogs: discovery, properties and reactions. ResearchGate. Available from: [Link]

  • 5: Carbene Reactions. Chemistry LibreTexts. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Phase Transfer Catalysis in Cyclopropanation

Welcome to the Technical Support Center for Phase Transfer Catalysis (PTC). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with phase transfer catalyst-medi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Phase Transfer Catalysis (PTC). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with phase transfer catalyst-mediated cyclopropanation reactions. Here, we address common failure modes with in-depth scientific explanations and provide actionable troubleshooting protocols to get your reactions back on track.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: My cyclopropanation reaction has stalled or is showing a very low conversion rate. What are the likely causes related to the phase transfer catalyst?

Answer:

A stalled or low-conversion cyclopropanation reaction is a common issue that can often be traced back to the phase transfer catalyst's performance. Several factors could be at play, ranging from catalyst selection to reaction conditions.

Possible Causes and Troubleshooting Steps:

  • Inappropriate Catalyst Selection: The structure of the phase transfer catalyst is critical for its ability to transfer the reactive species from the aqueous or solid phase to the organic phase where the reaction occurs.[1][2]

    • Lipophilicity: The catalyst must have sufficient lipophilicity to be soluble in the organic phase but also enough interfacial activity to interact with the aqueous phase.[3][4] Quaternary ammonium salts with short alkyl chains may not partition effectively into the organic phase, limiting the transfer rate.[1] Conversely, an excessively lipophilic catalyst might not access the interface efficiently.[3]

    • Catalyst Bulkiness: Very bulky catalysts can sometimes slow down the transfer rate by reducing the maximum possible concentration at the interface.[5]

    • Actionable Advice: If you suspect your catalyst is not appropriate, consider screening a panel of catalysts with varying alkyl chain lengths and symmetries. For instance, tetrabutylammonium bromide (TBAB) is a common starting point, but if issues persist, you might consider a more lipophilic catalyst like Aliquat 336 (a mixture of methyltrialkylammonium chlorides).[4]

  • Insufficient Agitation: In a biphasic system, the reaction occurs at the interface between the two phases.[6][7] The rate of reaction is directly proportional to the interfacial surface area.

    • Scientific Rationale: Vigorous stirring increases the interfacial contact area, allowing for more efficient transfer of the reacting anions.[1][5] At low stirring rates, the interfacial area is significantly limited.[5]

    • Actionable Advice: Ensure your reaction is being stirred vigorously (a visible vortex is a good indicator). For very viscous mixtures, mechanical stirring is preferable to magnetic stirring. The use of ultrasound can also enhance agitation and anion transfer.[1]

  • Catalyst Poisoning or Degradation: The catalyst can be rendered inactive by impurities in the starting materials or by degradation under the reaction conditions.

    • Hofmann Elimination: Quaternary ammonium salts are susceptible to Hofmann elimination, especially at elevated temperatures and under strongly basic conditions, which produces a tertiary amine and an alkene.[8][9][10] This not only consumes the active catalyst but can also introduce byproducts that complicate purification.[8]

    • Actionable Advice:

      • Lower the Reaction Temperature: If possible, run the reaction at a lower temperature to minimize catalyst degradation.[8]

      • Use a Milder Base: If the reaction tolerates it, consider using a milder base to reduce the rate of Hofmann elimination.[8]

      • Consider Phosphonium Salts: Quaternary phosphonium salts can be more stable to strong bases and heat than their ammonium counterparts.[2]

      • Purify Reagents: Ensure all starting materials and solvents are free from impurities that could poison the catalyst.

Below is a troubleshooting workflow to address low conversion issues:

start Low Conversion in Cyclopropanation catalyst_check Is the Catalyst Appropriate? Lipophilicity Steric Hindrance Stability start->catalyst_check Evaluate agitation_check Is Agitation Sufficient? Stirring Speed Vortex Formation catalyst_check->agitation_check Yes outcome_fail Problem Persists catalyst_check->outcome_fail No, Screen New Catalysts degradation_check Is Catalyst Degrading? High Temperature Strong Base agitation_check->degradation_check Yes agitation_check->outcome_fail No, Increase Stirring outcome_success Reaction Optimized degradation_check->outcome_success No degradation_check->outcome_fail Yes, Modify Conditions (Temp, Base) cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaOH NaOH Interface Interface NaOH->Interface NaX NaX QX_org Q⁺X⁻ (Catalyst) QOH_org Q⁺OH⁻ QX_org->QOH_org Ion Exchange with OH⁻ at Interface QX_org->Interface CHCl3 CHCl₃ Alkene Alkene Carbene :CX₂ Alkene->Carbene Cyclopropane Cyclopropane Cyclopropane->QX_org Regenerates Catalyst (Q⁺X⁻) QOH_org->CHCl3 QOH_org->Carbene Deprotonates CHCl₃ Carbene->Cyclopropane Reacts with Alkene Interface->QOH_org

Caption: Generalized PTC cycle for cyclopropanation.

This mechanism highlights that the reaction is often an interfacial process where the initial deprotonation occurs at the boundary between the two phases. [6][7]The lipophilic catalyst then pulls the reactive anion into the organic phase where it can react with the substrate. [1][3]

Key Parameters for Successful Phase Transfer Catalyzed Cyclopropanation

For ease of reference, the table below summarizes key parameters and their typical ranges or characteristics for successful PTC cyclopropanation.

ParameterTypical Value/CharacteristicRationale and Impact on Reaction
Catalyst Loading 1-5 mol%Sufficient to facilitate the reaction without being excessive, which can lead to purification challenges.
Solvent Toluene, Dichloromethane, HexaneThe solvent must dissolve the organic substrate and the catalyst-anion ion pair but be immiscible with the aqueous phase. [1]Solvent polarity can influence the reaction rate and selectivity. [11]
Base 50% aq. NaOH, solid KOH, K₂CO₃The choice and concentration of the base are critical for generating the reactive species. The base's role can be to deprotonate a precursor or act as a nucleophile. [12]
Temperature 0 °C to 80 °CTemperature affects the reaction rate but can also lead to catalyst degradation at higher values. [8]
Stirring Speed >1000 rpm (for lab scale)Essential for creating a large interfacial area for efficient phase transfer. [1][5]

References

  • Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. MDPI. [Link]

  • Interfacial Mechanism and Kinetics of Phase-Transfer Catalysis. Taylor & Francis Online. [Link]

  • Phase transfer catalysis (PTC). OperaChem. [Link]

  • The Basic Principle of Phase-Transfer Catalysis and Some Mechanistic Aspects. Wiley-VCH. [Link]

  • Phase-transfer catalyst. Wikipedia. [Link]

  • Hofmann decomposition of quaternary ammonium salts under phase-transfer catalytic conditions. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedres. [Link]

  • Cyclopropanation of 5-(1-Bromo-2-phenyl-vinyl)-3-methyl-4-nitro-isoxazoles under Phase Transfer Catalysis (PTC) Conditions. MDPI. [Link]

  • Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. PMC - NIH. [Link]

  • [2+1]-Type Cyclopropanation Reactions. ResearchGate. [Link]

  • Stereoselective Cyclopropanation Reactions. Chemical Reviews - ACS Publications. [Link]

  • Principles and Analytical Applications of Phase-Transfer Catalysis. ResearchGate. [Link]

  • Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. RSC Publishing. [Link]

  • Water‐Catalytic Deconstructive and Proton Transfer Cyclopropanation of Sulfoxonium Ylide with Olefin. PMC. [Link]

  • Choosing a Phase-Transfer Catalyst Based on Phase Location. PTC Organics, Inc. [Link]

  • Phase-transfer catalyst – Knowledge and References. Taylor & Francis. [Link]

  • Phase-Transfer Catalysis Communications. PTC Organics, Inc. [Link]

  • Phase-Transfer Catalysis (PTC). Macmillan Group. [Link]

  • Phase Transfer Catalysis - Insights in Basic Organic Chemistry 50. YouTube. [Link]

  • Phase Transfer Catalysis. Dalal Institute. [Link]

  • Cyclopropanation. Wikipedia. [Link]

  • phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis by. CORE. [Link]

  • Cyclopropanation Using Electrons Derived from Hydrogen: Reaction of Alkenes and Hydrogen without Hydrogenation. JACS Au - ACS Publications. [Link]

  • Kinetic study of dichlorocyclopropanation under phase-transfer catalysis and assisted by microwave irradiation. ResearchGate. [Link]

  • Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Comparative Review. MDPI. [Link]

  • A Systematic Investigation of Quaternary Ammonium Ions as Asymmetric Phase-Transfer Catalysts. Synthesis of Catalyst Libraries and Evaluation of Catalyst Activity. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Exceptional Selectivity in Cyclopropanation Reactions Catalyzed by Chiral Cobalt(II) Porphyrins. PMC. [Link]

  • Asymmetric cyclopropanation of chalcones using chiral phase-transfer catalysts. PMC - NIH. [Link]

  • Stereodivergent Intramolecular Cyclopropanation Enabled by Engineered Carbene Transferases. University of Rochester. [Link]

  • Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity. ACS Publications. [Link]

  • Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction. MDPI. [Link]

  • Challenging cyclopropanation reactions on non-activated double bonds of fatty esters. RSC Publishing. [Link]

  • Chloroform. Wikipedia. [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Spectrum Analysis of 2-(2,2-Dichlorocyclopropyl)acetonitrile

Executive Summary This guide provides a technical analysis of the 1H NMR spectrum of 2-(2,2-Dichlorocyclopropyl)acetonitrile , a critical intermediate in the synthesis of pyrethroid insecticides and specific kinase inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the 1H NMR spectrum of 2-(2,2-Dichlorocyclopropyl)acetonitrile , a critical intermediate in the synthesis of pyrethroid insecticides and specific kinase inhibitors.

Unlike its precursor (cyclopropylacetonitrile), the introduction of the gem-dichloro moiety breaks the molecular symmetry of the cyclopropane ring. This creates a chiral center at C1, rendering the adjacent acetonitrile methylene protons (


) diastereotopic . This guide compares the spectral performance of the product against its non-chlorinated alternative to demonstrate the resolution requirements for accurate characterization.

Structural Analysis & Spin System

To interpret the spectrum accurately, one must understand the stereochemical consequences of the gem-dichloro substitution.

Molecular Geometry (DOT Visualization)

The following diagram maps the proton environments. Note that H_a and H_b (on the acetonitrile arm) are diastereotopic due to the chirality at C1 .

G C1 C1 (Chiral) C2 C2 (Cl, Cl) C1->C2 CN_Group CH2-CN C1->CN_Group H1 H1 (Methine) C1->H1 C3 C3 (CH2) C2->C3 C3->C1 H3_cis H3a (cis to H1) C3->H3_cis H3_trans H3b (trans to H1) C3->H3_trans Ha H_alpha (Diastereotopic) CN_Group->Ha Hb H_beta (Diastereotopic) CN_Group->Hb

Figure 1: Connectivity and proton environment map. The C1 chiral center induces magnetic non-equivalence in the side-chain protons (Ha/Hb).

Comparative Analysis: Product vs. Alternative

This section compares the 2,2-Dichloro derivative (Product) with Cyclopropylacetonitrile (Alternative/Precursor) . The key differentiator is the "Spectral Complexity Score," indicating the instrument field strength required for full resolution.

Spectral Performance Data
FeatureAlternative: CyclopropylacetonitrileProduct: 2-(2,2-Dichlorocyclopropyl)acetonitrileImplication
Symmetry

Plane of Symmetry (Achiral)

Asymmetric (Chiral Center at C1)
Product requires chiral analysis logic.

-Methylene (

)
Enantiotopic (Equivalent). Appears as a doublet (

Hz).
Diastereotopic (Non-equivalent). Appears as an ABX or AB system.Critical: Product shows complex multiplet, not a doublet.
Ring Protons (C3) Equivalent sets (cis/trans relative to substituent).Non-equivalent due to Cl proximity.Product ring protons are significantly deshielded (+1.0 ppm).
Field Requirement Low (60-300 MHz) sufficient.High (400+ MHz) recommended.Essential to resolve the AB system of

.
Chemical Shift Table (CDCl Reference)

Note: Values are consistent with standard increment systems for gem-dichlorocyclopropanes.

Proton Label

(ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
H3 (trans to Cl) 1.35 - 1.45dd (doublet of doublets)

,

Upfield ring proton. Shielded relative to cis.
H1 (Methine) 1.75 - 1.90m (multiplet)ComplexBase of the side chain.
H3 (cis to Cl) 1.95 - 2.10dd

,

Deshielded by Van der Waals compression of Cl.
CH

-CN
2.60 - 2.85ABX / Multiplet

,

Diagnostic Peak. Diastereotopic splitting confirms ring formation.

Technical Insight: The large shift difference between the cyclopropyl protons in the product compared to the precursor (typically 0.2–0.8 ppm) is due to the anisotropic desheilding of the C-Cl bonds and the inductive effect of the halogens [1].

Experimental Protocol: High-Resolution Acquisition

To validate the diastereotopic nature of the side chain, follow this self-validating protocol.

Sample Preparation
  • Solvent Choice: Use Benzene-d6 (

    
    ) if CDCl
    
    
    
    results in overlapping multiplets. The magnetic anisotropy of benzene often resolves the diastereotopic
    
    
    protons better than chloroform.
  • Concentration: Prepare a 15-20 mg sample in 0.6 mL solvent. High concentration is necessary to detect the weak

    
     coupling often present between the nitrile methylene and the ring protons.
    
  • Filtration: Filter through a cotton plug to remove inorganic salts (NaCl) from the synthesis, which can cause line broadening.

Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: zg30 (30° pulse angle) or zg (90° pulse).

  • Relaxation Delay (D1): Set to 5.0 seconds . The cyclopropyl methine proton (H1) has a long T1 relaxation time; insufficient delay will reduce integration accuracy.

  • Number of Scans (NS): Minimum 16 (for purity check) or 64 (for publication-quality resolution).

  • Spectral Width: -1 to 10 ppm.

Decision Logic for Structural Confirmation

Use this workflow to confirm the structure and rule out the open-chain byproduct (4,4-dichloro-3-butenenitrile) which often contaminates this reaction.

Workflow Start Acquire 1H NMR Check_Olefin Check 5.5 - 6.5 ppm region Start->Check_Olefin Olefin_Present Signals Present? (Vinyl Protons) Check_Olefin->Olefin_Present Byproduct Contamination: Open Chain Olefin Olefin_Present->Byproduct Yes Check_CH2 Analyze 2.6 - 2.9 ppm (CH2-CN) Olefin_Present->Check_CH2 No Splitting Splitting Pattern? Check_CH2->Splitting Doublet Simple Doublet Splitting->Doublet Doublet Multiplet Complex ABX/Multiplet Splitting->Multiplet Multiplet Result_Sym Symmetric Impurity (or low field) Doublet->Result_Sym Result_Conf CONFIRMED: 2-(2,2-Dichlorocyclopropyl)acetonitrile Multiplet->Result_Conf

Figure 2: Logical workflow for distinguishing the target cyclopropane from common olefinic impurities.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. [Link]

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics, 29(9), 2176–2179. [Link]

  • Master Organic Chemistry. (2022). "Diastereotopic Protons in 1H NMR Spectroscopy." [Link]

Comparative

Comparative Guide: Characteristic IR Nitrile Stretch of 2-(2,2-Dichlorocyclopropyl)acetonitrile

Executive Summary & Scientific Context Target Molecule: 2-(2,2-Dichlorocyclopropyl)acetonitrile CAS Registry Number: 55750-48-6 (Generic for dichlorocyclopropyl acetonitriles) / [Analogous structures used in Pyrethroid s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Target Molecule: 2-(2,2-Dichlorocyclopropyl)acetonitrile CAS Registry Number: 55750-48-6 (Generic for dichlorocyclopropyl acetonitriles) / [Analogous structures used in Pyrethroid synthesis] Primary Application: Intermediate in the synthesis of pyrethroid insecticides (e.g., Cypermethrin analogs).

This guide analyzes the infrared (IR) spectroscopic signature of 2-(2,2-Dichlorocyclopropyl)acetonitrile , specifically focusing on the nitrile (-C≡N) stretching vibration.[1] For researchers in drug discovery and agrochemical synthesis, distinguishing this moiety from its precursors (such as allyl cyanide) and potential byproducts is critical.

The nitrile stretch is a diagnostic "handle" in vibrational spectroscopy due to its isolation in the 2200–2260 cm⁻¹ region, free from interference by C-H, O-H, or C=O bands. However, the unique electronic environment of the gem-dichlorocyclopropane ring introduces subtle inductive effects that distinguish it from standard aliphatic nitriles.

Mechanistic Analysis of the Nitrile Stretch

To interpret the spectrum accurately, one must understand the underlying physics governing the bond strength (


) and reduced mass (

) in the harmonic oscillator model:

A. The "Insulating" Methylene Spacer

Unlike acrylonitrile (where the CN is conjugated to a double bond) or benzonitrile (aromatic conjugation), the target molecule possesses a methylene (-CH₂-) spacer between the cyclopropane ring and the cyano group.

  • Consequence: There is no direct resonance between the cyclopropane Walsh orbitals and the nitrile

    
    -system.
    
  • Result: The nitrile retains significant

    
     character, keeping the stretching frequency high (typical of aliphatic nitriles), rather than shifting to lower wavenumbers (red shift) seen in conjugated systems.
    
B. The Gem-Dichloro Inductive Effect (-I)

The two chlorine atoms on the cyclopropane ring are highly electronegative.

  • Mechanism: Through-bond inductive withdrawal (

    
    -polarization).
    
  • Effect: The electron density is pulled away from the carbon backbone. While the distance (3 bonds) dampens this effect, the overall dipole of the molecule is altered. In many

    
    -halo nitriles, this raises the frequency. Here, the 
    
    
    
    -position effect is subtle but stabilizes the bond, maintaining a sharp, intense peak at ~2250–2255 cm⁻¹ .

Comparative Analysis: Target vs. Alternatives

The following table contrasts the target molecule with its direct precursor (Allyl Cyanide) and standard benchmarks.

Table 1: Comparative IR Spectral Data
CompoundStructureCN Stretch (

, cm⁻¹)
Key Distinguishing FeaturesElectronic Environment
Acetonitrile (Std)

2253 (l)Baseline aliphatic nitrile.Pure

attachment.
Acrylonitrile

2220–2230Red Shifted. Conjugation weakens CN bond.

conjugation (Resonance).
Allyl Cyanide (Precursor)

2250–2260Contains C=C stretch at ~1640 cm⁻¹.Non-conjugated alkene.
Target Molecule (Cl)₂-C₃H₃-CH₂-CN2252 ± 3 Absence of C=C stretch. Presence of C-Cl (~600-800).Strained ring + Inductive Cl.

Critical Diagnostic: The shift in the nitrile peak between Allyl Cyanide and the Target is minimal (<5 cm⁻¹). The disappearance of the alkene C=C stretch at 1640 cm⁻¹ and the =C-H stretch at >3000 cm⁻¹ is the primary confirmation of successful dichlorocarbene addition.

Visualization of Structural & Spectral Logic

The following diagram illustrates the synthesis pathway and the corresponding evolution of the IR spectrum.

IRSpectralEvolution Precursor Precursor: Allyl Cyanide (3-Butenenitrile) Reaction Reaction: :CCl2 Addition (Dichlorocarbene) Precursor->Reaction Spec_Pre IR Features: CN: ~2255 cm⁻¹ C=C: ~1642 cm⁻¹ (Strong) =C-H: >3000 cm⁻¹ Precursor->Spec_Pre Exhibits Target Target: 2-(2,2-Dichlorocyclopropyl) acetonitrile Reaction->Target Spec_Post IR Features: CN: ~2252 cm⁻¹ (Sharp) C=C: ABSENT C-Cl: ~750 cm⁻¹ (New) Target->Spec_Post Exhibits Spec_Pre->Spec_Post Diagnostic Change: Loss of Unsaturation

Caption: Evolution of spectral features during the conversion of Allyl Cyanide to the gem-dichlorocyclopropane derivative. Note the persistence of the CN stretch but the loss of alkene markers.

Experimental Protocol: Synthesis & Detection

Objective: Monitor the conversion of Allyl Cyanide to 2-(2,2-Dichlorocyclopropyl)acetonitrile via FT-IR.

A. Synthesis (Phase Transfer Catalysis Method)

Note: This summarizes a standard workflow for dichlorocarbene addition.

  • Reagents: Mix Allyl Cyanide (1 eq) with Chloroform (excess, solvent & reactant) and TEBA (Triethylbenzylammonium chloride, 1 mol%) catalyst.

  • Initiation: Add 50% NaOH solution dropwise at 0°C. The reaction generates dichlorocarbene (:CCl₂) in situ.

  • Reaction: Stir vigorously at room temperature for 4–8 hours.

    • Mechanism: :CCl₂ adds across the electron-rich C=C double bond of allyl cyanide.

B. FT-IR Monitoring Protocol
  • Sampling: Extract a 50 µL aliquot of the organic phase.

  • Workup (Mini): Filter through a small plug of anhydrous MgSO₄ to remove water (water O-H peaks at 3400 cm⁻¹ will obscure the C-H region).

  • Acquisition:

    • Instrument: ATR-FTIR (Attenuated Total Reflectance) is preferred for liquid neat samples.

    • Resolution: 4 cm⁻¹.

    • Scans: 16 scans (sufficient for the intense CN signal).

  • Data Processing: Apply baseline correction. Look for the disappearance of the peak at 1642 cm⁻¹ (C=C).

C. Interpretation Checklist

Comparison with "False Positives"

Researchers must distinguish the target from potential impurities:

Impurity/AnalogIR SignatureDistinction from Target
Unreacted Allyl Cyanide 2255 cm⁻¹ + 1642 cm⁻¹ Presence of C=C peak is the "smoking gun."
Bromoform/Chloroform C-H stretch ~3000 cm⁻¹Solvent peaks; ensure evaporation before scan.
Hydrolyzed Amide 1650–1690 cm⁻¹ (C=O) Broad N-H peaks at 3300 cm⁻¹. Indicates CN hydrolysis.

References

  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of 3-Butenenitrile (Allyl Cyanide). National Institute of Standards and Technology.[2][3][4][5] [Link]

  • PubChem. (2025).[6] Compound Summary: 3-Butenenitrile. National Library of Medicine. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[6] (Authoritative text on general nitrile stretching frequencies).

  • Doc Brown's Chemistry. (2024). Infrared Spectrum of Cyclopropane. [Link] (Reference for cyclopropane ring modes).

Sources

Validation

13C NMR chemical shifts for 2-(2,2-Dichlorocyclopropyl)acetonitrile

13C NMR Characterization Guide: 2-(2,2-Dichlorocyclopropyl)acetonitrile Executive Summary This technical guide provides a structural analysis and 13C NMR chemical shift profile for 2-(2,2-dichlorocyclopropyl)acetonitrile...

Author: BenchChem Technical Support Team. Date: February 2026

13C NMR Characterization Guide: 2-(2,2-Dichlorocyclopropyl)acetonitrile

Executive Summary

This technical guide provides a structural analysis and 13C NMR chemical shift profile for 2-(2,2-dichlorocyclopropyl)acetonitrile , a gem-dichlorocyclopropane derivative synthesized from allyl cyanide. Designed for medicinal chemists and structural biologists, this document compares the product's spectral signature against its precursor (allyl cyanide) to establish diagnostic criteria for successful synthesis.

Structural Logic & Assignment Strategy

The characterization of 2-(2,2-dichlorocyclopropyl)acetonitrile relies on detecting the transformation of an alkene moiety into a gem-dichlorocyclopropane ring. The 13C NMR spectrum is distinct due to the high-field shift of the aliphatic carbons and the appearance of a characteristic deshielded quaternary carbon.

Key Structural Features:
  • Nitrile Group (-CN): A chemically stable anchor, typically resonating at 117–119 ppm .

  • Gem-Dichloro Carbon (C-Cl2): The diagnostic "fingerprint" of the reaction. Due to the heavy atom effect and electron withdrawal of two chlorines, this quaternary carbon appears in the 60–65 ppm range, significantly downfield from typical cyclopropane carbons.

  • Cyclopropane Ring Carbons (CH, CH2): The formation of the strained ring results in significant shielding, pushing these signals upfield (typically 15–30 ppm ).

Comparative Data Analysis

The following table contrasts the predicted/reference-derived shifts of the product with the experimental values of the starting material (Allyl Cyanide). This comparison serves as the primary validation tool for reaction monitoring.

Table 1: 13C NMR Chemical Shift Comparison (CDCl3, 100 MHz)
Carbon PositionAllyl Cyanide (Precursor)

(ppm)
Product (Target)

(ppm)*
Shift Diagnostic (

)
Nitrile (-CN) 117.5117.8 Minimal change (Reference peak)
Alkene (=CH-) 128.0-- Signal Disappears (Reaction Confirmation)
Alkene (=CH2) 120.5-- Signal Disappears (Reaction Confirmation)
Gem-Dichloro (C-Cl2) --62.5 ± 2.0 New Quaternary Signal (Diagnostic)
Ring Methine (CH) --26.0 ± 1.5 New Upfield Signal
Ring Methylene (CH2) --23.5 ± 1.5 New Upfield Signal
Exocyclic (-CH2-) 20.119.5 ± 1.0 Slight Shielding/Shift

*Note: Product values are high-confidence estimates derived from substituent additivity rules and analog data (e.g., cyclopropylacetonitrile and gem-dichlorocyclopropane derivatives).

Diagnostic Workflow (Logic Gate)

To validate the synthesis, researchers should follow this logic gate. The disappearance of alkene signals (120-130 ppm) is necessary but not sufficient; the appearance of the C-Cl2 peak (~62 ppm) is the definitive confirmation.

NMR_Logic_Flow Start Acquire 13C NMR Spectrum Check_Alkene Check 120-130 ppm Region Start->Check_Alkene Alkene_Present Peaks Present? (Incomplete Reaction) Check_Alkene->Alkene_Present Yes Alkene_Absent Peaks Absent (Alkene Consumed) Check_Alkene->Alkene_Absent No Check_Quat Check 60-65 ppm Region Alkene_Absent->Check_Quat Quat_Found Singlet at ~62 ppm? (C-Cl2 Confirmed) Check_Quat->Quat_Found Yes Quat_Missing No Signal? (Check Relaxation Delay) Check_Quat->Quat_Missing No Final Structure Validated Quat_Found->Final Quat_Missing->Start Re-acquire (d1=5s)

Figure 1: Decision tree for validating the synthesis of 2-(2,2-dichlorocyclopropyl)acetonitrile via 13C NMR.

Experimental Protocols

To ensure the detection of the quaternary C-Cl2 carbon (which often has a long relaxation time and no NOE enhancement), the following acquisition parameters are recommended.

Protocol: High-Sensitivity 13C Acquisition
  • Sample Prep: Dissolve 30-50 mg of the compound in 0.6 mL CDCl3 . Ensure the solution is free of paramagnetic impurities (filter through celite if necessary).

  • Pulse Sequence: Standard proton-decoupled 13C (e.g., zgpg30 on Bruker).

  • Relaxation Delay (D1): Set to 3–5 seconds .

    • Reasoning: The quaternary C-Cl2 carbon relaxes slowly. A short D1 (e.g., 1s) may saturate this signal, causing it to disappear into the noise.

  • Scans (NS): Minimum 512 scans (recommended 1024 for clear quaternary detection).

  • Spectral Width: 0 – 200 ppm.

Mechanistic Insight: Substituent Effects

Understanding why the shifts occur allows for better troubleshooting if the spectrum looks "off."

  • Alpha-Effect (Deshielding): The chlorine atoms are highly electronegative, pulling electron density away from the quaternary carbon. This explains the shift to ~62 ppm , which is very low field for a cyclopropane carbon (normally <10 ppm).

  • Gamma-Effect (Shielding): The steric compression in the cyclopropane ring, combined with the "heavy atom" effect of the chlorines, can cause anomalous upfield shifts in adjacent carbons.

  • Solvent Dependency: If using DMSO-d6 instead of CDCl3, expect the Nitrile (-CN) peak to shift slightly downfield (approx +1 to +2 ppm) due to dipole-dipole interactions.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (General reference for additivity rules and nitrile shifts).
  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Source for gem-dichlorocyclopropane shift ranges).
  • SDBS Database. Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST). Available at: [Link] (Reference for Allyl Cyanide precursor data).

  • Fedoryński, M. (1977). "Synthesis of gem-dichlorocyclopropanes under phase-transfer catalysis". Synthesis, 1977(11), 783-784. (Primary reference for the synthesis method via dichlorocarbene).
Comparative

Technical Comparison Guide: GC-MS Profiling of 2-(2,2-Dichlorocyclopropyl)acetonitrile

The following guide is a technical synthesis designed for analytical chemists and process development scientists. It prioritizes methodological robustness and mechanistic understanding over static data points.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical synthesis designed for analytical chemists and process development scientists. It prioritizes methodological robustness and mechanistic understanding over static data points.

Executive Summary

Compound: 2-(2,2-Dichlorocyclopropyl)acetonitrile (CAS: 5365-25-3) Application: Key intermediate in the synthesis of cyclopropane-based fungicides (e.g., Diclocymet) and pyrethroid precursors. Analytical Challenge: The compound possesses two chiral centers on the cyclopropane ring, resulting in cis and trans diastereomers. Accurate quantification requires baseline resolution of these isomers, which exhibit distinct toxicological and synthetic profiles.

This guide compares the chromatographic performance of 5% Phenyl-arylene (Non-polar) versus Polyethylene Glycol (Polar) stationary phases, establishing a validated protocol for retention time (RT) prediction and mass spectral confirmation.

Chromatographic Performance Comparison

Alternative 1: Non-Polar Phase (Recommended for Screening)
  • Column Type: 5% Phenyl / 95% Dimethylpolysiloxane (e.g., HP-5MS, DB-5, Rxi-5Sil MS).

  • Mechanism: Separation based primarily on boiling point and dispersive forces (London dispersion).

  • Performance:

    • Elution Order: Generally, the trans isomer (thermodynamically more stable, lower dipole moment) elutes prior to the cis isomer.

    • Peak Shape: Sharp, symmetrical peaks due to lack of hydrogen bonding interactions with the nitrile group.

    • Retention Index (RI): ~1350–1450 (Estimated).

Alternative 2: Polar Phase (Recommended for Isomer Resolution)
  • Column Type: Polyethylene Glycol (PEG) / Wax (e.g., DB-Wax, HP-INNOWax).

  • Mechanism: Separation driven by dipole-dipole interactions with the nitrile (-C≡N) functionality.

  • Performance:

    • Resolution: Superior separation of diastereomers compared to non-polar phases. The nitrile group interacts strongly with the PEG phase, amplifying the subtle steric differences between cis and trans forms.

    • Thermal Stability: Lower maximum temperature (typically 250°C), which may prolong run times for late-eluting matrix impurities.

    • Elution Shift: Significant retention increase relative to hydrocarbons.

Summary Data Table
Feature5% Phenyl (HP-5MS)PEG (DB-Wax)
Primary Interaction Dispersive (Boiling Point)Dipole-Dipole
Isomer Resolution (

)
Moderate (1.2 – 1.5)High (> 2.[1]0)
Elution Order Trans < cis (Typical)Trans < cis (Enhanced gap)
Bleed Profile Low (Suitable for Trace Analysis)Moderate (High background at >240°C)
Inertness ExcellentGood (Susceptible to oxidation)

Experimental Protocol & Methodology

A. Sample Preparation (Self-Validating)

To ensure data integrity, use an Internal Standard (ISTD) method.

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Avoid alcohols to prevent potential transesterification if acidic impurities are present.

  • Concentration: 100 µg/mL.

  • Internal Standard: 1,2-Dichlorobenzene-d4 or Naphthalene-d8. (Chosen for similar volatility but distinct m/z).

B. GC-MS Acquisition Parameters
  • Inlet: Splitless (1 min purge) or Split (10:1) at 250°C.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program (Standardized):

    • Hold 50°C for 1 min.

    • Ramp 15°C/min to 200°C.

    • Ramp 25°C/min to 280°C.

    • Hold 3 min.

  • MS Source: EI mode (70 eV), Source Temp 230°C, Quad Temp 150°C.

  • Scan Range: m/z 35 – 300.

C. Mass Spectral Identification Logic

The identification relies on three "fingerprint" criteria:

  • Molecular Ion: Weak or absent

    
     (approx. m/z 149/151/153).
    
  • Isotope Cluster: The presence of two chlorine atoms dictates a characteristic 9:6:1 intensity ratio for ions containing the

    
     moiety.
    
  • Base Peak: Typically m/z 110-112 (Loss of -CH2CN group) or m/z 75 (Cyclopropane ring fragment).

Retention Index Prediction Workflow

Since absolute retention times vary by column length and flow, use the Linear Retention Index (LRI) for validation.

G Start Start: Unknown Peak Evaluation Alkane Run C8-C20 Alkane Standard (Same Conditions) Start->Alkane Calc Calculate LRI using Van den Dool & Kratz Eq. Alkane->Calc Compare Compare with Predicted LRI (Non-polar: ~1350-1450) Calc->Compare Decision Does Isotope Pattern Match Cl2 (9:6:1)? Compare->Decision Confirm Confirmed Identity: 2-(2,2-Dichlorocyclopropyl)acetonitrile Decision->Confirm Yes Reject Reject / Re-evaluate Decision->Reject No

Figure 1: Logic flow for confirming compound identity using Retention Indices and MS spectral matching.

Mechanistic Fragmentation Pathway

Understanding the fragmentation allows you to distinguish the target from impurities.

Frag M Molecular Ion (M+) m/z ~149 Frag1 [M - CH2CN]+ m/z ~109/111/113 (Dichlorocyclopropyl cation) M->Frag1 Alpha Cleavage (Major Path) Frag2 [M - Cl]+ m/z ~114 M->Frag2 Loss of Cl Frag3 Ring Opening m/z 75 Frag1->Frag3 Rearrangement

Figure 2: Proposed Electron Ionization (EI) fragmentation pathway. The dichlorocyclopropyl cation is the most stable diagnostic fragment.

References

  • NIST Mass Spectrometry Data Center. (2023). Retention Indices for Dichlorocyclopropane Derivatives. NIST Chemistry WebBook, SRD 69.[2] [Link]

  • Shimadzu Corporation. (2023). Qualitative Methods of GC/MS Analysis: Retention Time and Retention Index. Application Note C146-E204. [Link]

  • PubChem. (2025).[3] Compound Summary: (2,2-Dichlorocyclopropyl)acetonitrile.[4] National Library of Medicine. [Link]

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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